(1E)-3,3-difluoro-1-nitroprop-1-ene
Description
Properties
IUPAC Name |
(E)-3,3-difluoro-1-nitroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2NO2/c4-3(5)1-2-6(7)8/h1-3H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGYBIKFESHPMQ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C[N+](=O)[O-])C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/[N+](=O)[O-])\C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (1E)-3,3-Difluoro-1-nitroprop-1-ene (CAS 933994-01-5)
Document Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Synthesis, Reactivity, and Application of Fluorinated Nitroalkenes
Executive Summary: The Strategic Value of the Difluoromethyl Group
In the landscape of modern drug discovery, the "Fluorine Effect" is a cornerstone of lead optimization. While the trifluoromethyl (-CF₃) group is ubiquitous, the difluoromethyl (-CF₂H) group has emerged as a superior bioisostere for hydroxyl (-OH) and thiol (-SH) groups due to its unique ability to function as a lipophilic hydrogen bond donor.
(1E)-3,3-Difluoro-1-nitroprop-1-ene (CAS 933994-01-5) represents a critical building block for introducing this moiety. As an electron-deficient nitroalkene, it serves as a potent Michael acceptor and a dipolarophile, enabling the rapid construction of complex, fluorinated scaffolds such as pyrrolidines, isoxazolines, and
Chemical Profile and Properties[1][2][3][4][5][6][7][8]
The compound is a gem-difluorinated nitroalkene. Its reactivity is dominated by the strong electron-withdrawing nature of both the nitro group and the difluoromethyl group, which creates a highly electrophilic
Table 1: Physicochemical Specifications
| Property | Data / Description | Note |
| IUPAC Name | This compound | E-isomer is thermodynamically favored |
| CAS Number | 933994-01-5 | |
| Molecular Formula | C₃H₃F₂NO₂ | |
| Molecular Weight | 123.06 g/mol | |
| Appearance | Pale yellow liquid (predicted) | Typical of low-MW nitroalkenes |
| Boiling Point | ~110–120 °C (at 760 mmHg) | Extrapolated from trifluoro analog (bp 90-92°C) |
| Solubility | DCM, THF, Et₂O, MeCN | Hydrolytically unstable in basic aqueous media |
| Stability | Store at -20°C under inert atmosphere | Polymerizes upon prolonged exposure to base/heat |
Synthetic Methodology
The synthesis of this compound follows the classical Henry Reaction (Nitroaldol) followed by Dehydration . This route is preferred over direct nitration of alkenes due to milder conditions and higher regiocontrol.
Protocol A: The Henry-Dehydration Sequence
Reagents:
-
Precursor: Difluoroacetaldehyde ethyl hemiacetal (DFAEHA) or Difluoroacetaldehyde.
-
Nucleophile: Nitromethane (MeNO₂).
-
Base: Potassium carbonate (K₂CO₃) or catalytic alkoxide.
-
Dehydrating Agent: Methanesulfonyl chloride (MsCl) with Triethylamine (Et₃N).
Step-by-Step Procedure:
-
Nitroaldol Condensation:
-
Charge a reaction vessel with DFAEHA (1.0 equiv) and Nitromethane (excess, 3-5 equiv) in solvent (e.g., THF or MeOH).
-
Add catalytic base (K₂CO₃, 0.1 equiv) at 0°C.
-
Stir at room temperature for 12–24 hours.
-
Checkpoint: Monitor by TLC/NMR for the disappearance of the aldehyde. The intermediate is 1,1-difluoro-3-nitropropan-2-ol .
-
-
Dehydration (Elimination):
-
Dissolve the crude nitroalcohol in dry DCM at -10°C.
-
Add Et₃N (2.2 equiv) followed by dropwise addition of MsCl (1.1 equiv).
-
Allow to warm to 0°C. The mesylate intermediate forms and eliminates in situ.
-
Purification: Rapid silica gel chromatography or vacuum distillation. Note: Nitroalkenes are sensitive to silica; use deactivated silica or neutral alumina if possible.
-
Visualization: Synthesis Workflow
Figure 1: Two-step synthesis via Henry condensation and mesylate-mediated elimination.
Reactivity & Applications
The electron deficiency of the nitro group, augmented by the inductive effect of the difluoromethyl group, makes C1 highly electrophilic.
Conjugate Addition (Michael Reaction)
This is the primary mode of reactivity. Soft nucleophiles (thiols, malonates, amines) attack the
[3+2] Cycloaddition
The compound acts as a dipolarophile with 1,3-dipoles such as nitrones and nitrile oxides . This is a powerful route to isoxazolines , which are privileged scaffolds in antibiotic and anticancer drug discovery.[1] The regioselectivity is typically controlled by the nitro group, directing the oxygen of the dipole to the
Visualization: Mechanistic Pathways[11]
Figure 2: Divergent reactivity pathways: Conjugate addition vs. Cycloaddition.
Safety and Handling Guidelines
Warning: Nitroalkenes are potent lachrymators and skin irritants. They can cause severe respiratory irritation.
-
Engineering Controls: All operations must be performed in a well-ventilated chemical fume hood.
-
PPE: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat are mandatory.
-
Storage: The compound is an energetic material precursor. Store cold (-20°C) and stabilized (e.g., with traces of acid to prevent polymerization initiated by base from glass surfaces).
-
Disposal: Quench excess nitroalkene with aqueous sodium bisulfite (NaHSO₃) before disposal to form the water-soluble sulfonate adduct.
References
-
Henry Reaction Mechanism & Applications
-
Synthesis of Trihalo-nitropropenes (Analogous Methodology)
-
Reactivity in [3+2] Cycloadditions
-
Jasiński, R. "The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides." Molecules (via PMC), 2021 . Link
- Context: Validates the electrophilic nature and regioselectivity of gem-halogen
-
-
Dehydration Protocols for Nitroalcohols
Sources
- 1. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Henry Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sci-rad.com [sci-rad.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Difluoronitropropene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine and nitro functionalities into small organic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Difluoronitropropene isomers represent a class of compounds with significant potential, yet their specific physical and chemical properties are not widely documented in publicly available literature. This guide provides a comprehensive overview of the predicted properties and reactivity of these isomers, drawing upon established principles of organic chemistry and data from analogous fluorinated and nitrated compounds. By synthesizing information from related chemical classes, this document aims to equip researchers with the foundational knowledge necessary to hypothesize the behavior of difluoronitropropene isomers in various experimental contexts, from reaction design to biological screening.
Introduction: The Significance of Fluorine and Nitro Groups in Drug Discovery
The strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The high electronegativity of fluorine can alter the pKa of nearby functional groups and influence conformational preferences. Similarly, the nitro group, a potent electron-withdrawing group, is a versatile synthetic handle and can participate in various biological interactions. The combination of these two functionalities on a small, reactive propene backbone suggests that difluoronitropropene isomers could serve as valuable building blocks for novel therapeutics and functional materials.
This guide will explore the predicted physical and chemical properties of various difluoronitropropene isomers. In the absence of direct experimental data for this specific class of compounds, we will extrapolate from well-characterized related molecules, including gem-difluoroalkenes, nitroalkenes, and fluorinated nitroaromatics.
The Isomeric Landscape of Difluoronitropropene
The molecular formula C₃H₃F₂NO₂ gives rise to a number of constitutional and geometric isomers. The location of the double bond, the nitro group, and the two fluorine atoms dictates the isomer's structure and, consequently, its physical and chemical properties. A systematic exploration of these isomers is crucial for understanding their potential applications.
Figure 1. A diagram illustrating some of the potential constitutional isomers of difluoronitropropene.
Predicted Physical Properties
| Property | Predicted Trend and Rationale |
| Boiling Point | Expected to be higher than the corresponding non-fluorinated or non-nitrated propenes due to increased molecular weight and polarity. The presence of the polar nitro group and C-F bonds will lead to stronger intermolecular dipole-dipole interactions. |
| Melting Point | For solid isomers, the melting point will be influenced by the molecule's symmetry and ability to pack into a crystal lattice. Symmetrical isomers, if any, would be expected to have higher melting points. |
| Density | The high atomic mass of fluorine suggests that these compounds will have a higher density than their hydrocarbon analogs. |
| Solubility | Expected to have low solubility in water but good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone. The polarity of the molecule will influence its solubility profile. |
| Dipole Moment | The strong electron-withdrawing nature of both the nitro group and the fluorine atoms will result in significant molecular dipole moments. The magnitude and direction of the dipole moment will depend on the specific geometry of the isomer. |
Predicted Chemical Properties and Reactivity
The chemical reactivity of difluoronitropropene isomers is expected to be rich and varied, dominated by the interplay between the electron-deficient double bond and the unique properties of the gem-difluoro and nitro functionalities.
Electrophilicity of the Double Bond
The presence of the strongly electron-withdrawing nitro group will render the double bond highly electrophilic. This is a general feature of nitroalkenes, which are excellent Michael acceptors. The addition of two fluorine atoms is expected to further enhance this electrophilicity.
-
Michael Addition: Nucleophiles are expected to add to the carbon atom beta to the nitro group. This reactivity is a cornerstone of nitroalkene chemistry and provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Reactivity of gem-Difluoroalkene Motifs
Isomers containing a 1,1-difluoroalkene (gem-difluoroalkene) moiety are predicted to exhibit unique reactivity. The fluorine atoms polarize the double bond, making the difluorinated carbon atom electrophilic.[1]
-
Nucleophilic Attack at the Difluorinated Carbon: Strong nucleophiles can attack the CF₂ carbon. However, this can be followed by the elimination of a fluoride ion, leading to a monofluoroalkene.[1]
-
Electrophilic Addition: The β-carbon of a gem-difluoroalkene is electron-rich due to hyperconjugation, making it susceptible to attack by electrophiles.[1]
Reduction of the Nitro Group
The nitro group is readily reduced to an amine, which is a common transformation in the synthesis of pharmaceuticals. This reduction can be achieved using a variety of reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal hydrides. The resulting difluoroaminopropane derivatives would be valuable building blocks for medicinal chemistry.
Cycloaddition Reactions
The electron-deficient nature of the double bond in difluoronitropropenes makes them excellent candidates for participating in cycloaddition reactions, such as Diels-Alder reactions, with electron-rich dienes.
Spectroscopic Characterization: Predicted Signatures
The structural elucidation of difluoronitropropene isomers would rely heavily on modern spectroscopic techniques.
-
¹⁹F NMR Spectroscopy: This would be the most informative technique for characterizing these isomers. The chemical shifts of the fluorine atoms would be highly sensitive to their chemical environment, and ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants would provide valuable structural information.[2]
-
¹H NMR Spectroscopy: The proton signals would be influenced by coupling to adjacent fluorine atoms, leading to complex splitting patterns.
-
¹³C NMR Spectroscopy: The carbon atoms bonded to fluorine would exhibit large one-bond C-F coupling constants.
-
Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=C double bond, the nitro group (symmetric and asymmetric stretches), and the C-F bonds would be expected.
-
Mass Spectrometry: The mass spectra of fluorinated compounds are often characterized by the presence of a prominent CF₃⁺ ion or other fluorine-containing fragments.[3]
Experimental Protocols: A General Approach to Synthesis
While specific, optimized protocols for the synthesis of difluoronitropropene isomers are not reported, a general synthetic strategy can be proposed based on established reactions. A plausible approach would be a Henry (nitroaldol) reaction followed by dehydration.
Proposed Synthesis of a Difluoronitropropene Isomer
Figure 2. A proposed general synthetic workflow for a difluoronitropropene isomer.
Step-by-Step Methodology:
-
Nitroaldol Condensation:
-
To a solution of a difluoro-substituted aldehyde or ketone (e.g., difluoroacetaldehyde) in a suitable solvent (e.g., ethanol), add a nitroalkane (e.g., nitroethane).
-
Add a catalytic amount of a base (e.g., a primary or secondary amine) to initiate the condensation.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the nitroaldol adduct.
-
-
Dehydration:
-
The crude nitroaldol adduct can be dehydrated to the corresponding nitroalkene.
-
A common method is to treat the adduct with a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride, followed by heating.
-
Alternatively, the alcohol can be converted to a better leaving group (e.g., a mesylate or tosylate) followed by base-induced elimination.
-
-
Purification:
-
The final difluoronitropropene isomer would be purified by column chromatography on silica gel.
-
Self-Validating System: The progress of each step should be monitored by appropriate analytical techniques (TLC, NMR). The structure of the final product must be confirmed by a full suite of spectroscopic methods (¹H, ¹³C, ¹⁹F NMR, IR, and MS) to ensure the correct isomer has been synthesized and is of high purity.
Conclusion and Future Directions
The difluoronitropropene isomers represent an unexplored class of compounds with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of their predicted physical and chemical properties, based on the well-established principles of organic chemistry and data from related compound classes. The proposed synthetic strategies and expected spectroscopic signatures should provide a solid foundation for researchers interested in exploring this promising area of chemical space. Future experimental work is needed to validate these predictions and to fully unlock the synthetic and therapeutic potential of these intriguing molecules.
References
-
Skibinska, M., Warowicka, A., Koroniak, H., & Cytlak, T. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 26(3), 692-696. [Link]
-
Molinaro, C., & Hammond, G. B. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Accounts of Chemical Research, 54(15), 3139-3153. [Link]
-
PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. Retrieved from [Link]
-
Wikipedia. (2023). 1-Phenyl-2-nitropropene. Retrieved from [Link]
- Barber, E. J., & Cady, G. H. (1956). Mass spectra of fluorocarbons. Journal of Physical Chemistry, 60(4), 505-507.
- Dyatkin, B. L., & Mochalina, E. P. (1964). Reactions of fluoro-olefins. Russian Chemical Reviews, 33(9), 453.
-
Gomez, L., & Giraud, A. (2016). 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3. Journal of the American Chemical Society, 138(49), 16034-16044. [Link]
Sources
- 1. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
Strategic Implementation of gem-Difluoroalkenes in Medicinal Chemistry
Executive Summary
The gem-difluoroalkene moiety (
Part 1: The Bioisosteric Rationale
Electronic and Steric Mimicry
The utility of gem-difluoroalkenes stems from their ability to act as non-hydrolyzable mimics of carbonyls and peptide bonds.[1]
-
Electronic Similarity: The high electronegativity of the two fluorine atoms polarizes the
double bond, creating a molecular dipole moment ( D) that aligns with, though is weaker than, a carbonyl group ( D). This allows the moiety to engage in similar electrostatic interactions within a receptor pocket. -
Steric Congruence: The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). Consequently, the terminal
unit occupies a volume comparable to a carbonyl oxygen, ensuring that ligand-protein binding fits are preserved. -
Metabolic Shielding: Unlike peptides, the
bond is immune to proteases. Furthermore, the bond strength (~116 kcal/mol) prevents oxidative metabolism at that site.
Visualization of Bioisosteric Relationships
The following diagram illustrates the structural and functional mapping between the native carbonyl substrate and the gem-difluoroalkene mimic.
Figure 1: Structural and functional correlation between carbonyls and gem-difluoroalkenes.[2][3]
Part 2: Synthetic Architectures
Accessing this scaffold requires robust methodologies that tolerate diverse functional groups.[4] We focus on the two most reliable "self-validating" pathways: the Julia-Kocienski Olefination (for direct aldehyde conversion) and Defluorinative Functionalization (for accessing complex derivatives).
The Julia-Kocienski Protocol (The "Gold Standard")
This method utilizes benzothiazol-2-yl (BT) or pyridyl sulfones. It is preferred over Wittig reagents due to higher yields and easier purification (water-soluble byproducts).
Mechanism & Causality:
-
Metallation: A base (LiHMDS) generates the sulfonyl carbanion.
-
Addition: The carbanion attacks the aldehyde, forming a
-alkoxysulfone. -
Smiles Rearrangement: The alkoxide attacks the heteroaryl ring (BT or Py), followed by elimination of
and the heteroaryl-oxide.-
Critical Control Point: The choice of base and temperature controls the
selectivity (though less relevant for terminal difluoroalkenes) and prevents retro-aldol decomposition.
-
Synthetic Workflow Visualization
Figure 2: Primary synthetic routes for accessing gem-difluoroalkenes.
Part 3: Reactivity & Medicinal Utility
Once synthesized, the gem-difluoroalkene is not merely a passive scaffold; it is a "tunable" electrophile.
The / Reaction Manifold
The electron-deficient nature of the double bond makes it susceptible to nucleophilic attack at the terminal carbon (
-
Reaction: Nucleophilic Vinylic Substitution (
). -
Mechanism: Addition of a nucleophile (amine, thiol) leads to an anionic intermediate, followed by the elimination of a fluoride ion.
-
Outcome: Formation of monofluoroalkenes , which are peptidomimetics in their own right (mimicking the amide bond geometry strictly).
Key Applications
| Application Area | Mechanism of Action | Representative Class |
| Peptidomimetics | Replacement of scissile amide bond ( | HIV Protease Inhibitors |
| Enzyme Inhibition | Irreversible covalent inhibition via Michael addition to the | Serine Protease Inhibitors |
| Metabolic Stability | Blocking P450 oxidation sites on alkyl chains. | Vitamin D3 Analogs |
Part 4: Experimental Protocols
Note: These protocols are generalized from high-fidelity literature sources. Always perform a risk assessment before handling fluorinated reagents.
Protocol A: Julia-Kocienski Synthesis of gem-Difluoroalkenes
Source Grounding: Based on methodologies developed by Hu et al. and Zard et al. [1, 2].
Reagents:
-
Substrate: Aldehyde (
equiv) -
Reagent: 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole (
equiv) -
Base: LiHMDS (1.0 M in THF,
equiv) -
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a two-neck round-bottom flask under Argon. Add the sulfone reagent and anhydrous THF. Cool the system to -78°C (Critical: Low temp prevents decomposition of the sulfonyl carbanion).
-
Deprotonation: Add LiHMDS dropwise over 10 minutes. The solution typically turns deep yellow/orange, indicating carbanion formation. Stir for 30 minutes at -78°C.
-
Addition: Dissolve the aldehyde in a minimal amount of THF and add dropwise to the reaction mixture.
-
Rearrangement: Stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours. The "Smiles rearrangement" occurs during this warming phase.
-
Quench: Quench with saturated
solution. -
Workup: Extract with
(x3), wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (typically Hexanes/EtOAc). gem-Difluoroalkenes are often non-polar and elute early.
Protocol B: Nucleophilic Substitution to Monofluoroalkenes
Source Grounding: Based on organocatalytic methods by Terada et al.[4] [3].
Reagents:
-
Substrate: gem-Difluoroalkene (
equiv) -
Nucleophile: Morpholine or Thiol (
equiv) -
Base/Catalyst: DBU or Phosphazene Base (
equiv) -
Solvent: DMF or Toluene
Methodology:
-
Dissolve gem-difluoroalkene in DMF.
-
Add the nucleophile followed by the base catalyst.
-
Heat to 60-80°C. Monitor by
NMR. (Disappearance of the ppm doublet of doublets; appearance of a single vinyl fluorine signal around to ppm). -
Standard aqueous workup and purification.
References
-
Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010).[5] Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones.[5][7][8] Organic Letters, 12(7), 1444-1447. Link
-
Zajc, A., & Kumar, R. (2010). Synthesis of fluoroolefins via Julia-Kocienski olefination. Synthesis, 2010(11), 1822-1836. Link
-
Kondoh, A., Koda, K., & Terada, M. (2019).[4] Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes with Ketene Silyl Acetals.[4] Organic Letters, 21(7), 2277-2280. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[6] Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
Leriche, C., He, X., & Chang, C. W. (2003).[2] The properties of the difluoromethylene group, a carbonyl mimic.[1][2][8] Journal of the American Chemical Society, 125(21), 6348-6349. Link
Sources
- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoredox Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes with Ketene Silyl Acetals [organic-chemistry.org]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 6. General access to furan-substituted gem -difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08247H [pubs.rsc.org]
- 7. gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sioc.cas.cn [sioc.cas.cn]
The Fluorinated Michael Acceptor: A Technical Guide to (1E)-3,3-difluoro-1-nitroprop-1-ene
Executive Summary
This technical guide analyzes (1E)-3,3-difluoro-1-nitroprop-1-ene , a specialized fluorinated building block that bridges the gap between traditional nitroalkenes and their perfluorinated analogs. While the trifluoromethyl (
This guide provides researchers with a self-validating synthesis protocol, a detailed analysis of its electrophilic reactivity profile, and specific methodologies for its application in the asymmetric synthesis of
Part 1: Molecular Architecture & Electronic Profile
To effectively utilize this compound, one must understand how the
The "Goldilocks" Electrophile
The molecule features a "push-pull" electronic landscape, but with a critical twist provided by the terminal hydrogen on the difluoromethyl group.
-
Nitro Group (
): A strong electron-withdrawing group (EWG) that lowers the energy of the LUMO, making the -carbon highly susceptible to nucleophilic attack (Michael addition). -
Difluoromethyl (
):-
Inductive Effect (-I): Fluorine atoms withdraw electron density through the
-framework, further activating the -carbon. However, is slightly less electron-withdrawing than ( vs ), making the electrophile slightly "softer" and potentially more selective. -
H-Bond Donor: Unlike
, the bond in is polarized enough to act as a weak hydrogen bond donor. This allows for unique pre-organization in organocatalytic transition states.
-
Graphviz Visualization: Electronic Activation Map
The following diagram illustrates the electronic vectors and reactive sites.
Caption: Electronic activation map showing the convergence of inductive and resonance effects at the
Part 2: Synthesis Protocol (Self-Validating System)
The synthesis of this compound is best achieved via a Henry Reaction (Nitroaldol) followed by dehydration. This protocol is designed to be robust, utilizing commercially available difluoroacetaldehyde ethyl hemiacetal.
Reagents & Precursors
-
Substrate: Difluoroacetaldehyde ethyl hemiacetal (CAS: 433-27-2).
-
Nucleophile: Nitromethane (
). -
Catalyst: Sodium hydroxide (NaOH) or Potassium carbonate (
). -
Dehydrating Agent: Methanesulfonyl chloride (MsCl) with Triethylamine (
).
Step-by-Step Methodology
Phase 1: The Nitroaldol Condensation
-
Preparation: In a round-bottom flask, dissolve difluoroacetaldehyde ethyl hemiacetal (1.0 equiv) in methanol (
). -
Addition: Add nitromethane (1.2 equiv). Cool the solution to 0°C.
-
Catalysis: Add catalytic NaOH (2.5 M aq. solution) dropwise. Monitor pH; maintain basicity (pH ~9-10) to generate the nitronate anion.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3-4 hours.
-
Validation Check: TLC should show the disappearance of the aldehyde precursor. The product is the
-nitroalcohol intermediate ( ).
-
-
Workup: Neutralize with dilute HCl. Extract with ethyl acetate, wash with brine, and concentrate.[1]
Phase 2: Dehydration to the Nitroalkene
-
Activation: Dissolve the crude nitroalcohol in dry Dichloromethane (DCM) under inert atmosphere (
or Ar). Cool to -10°C. -
Mesylation: Add
(2.5 equiv) followed by dropwise addition of MsCl (1.2 equiv). -
Elimination: Stir for 30 minutes at -10°C, then allow to warm to RT.
-
Purification: Quench with water. Extract with DCM. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Critical Quality Attribute: The product is a pale yellow oil.[1] Verify (E)-geometry via
NMR (coupling constant Hz).
-
Part 3: Reactivity Landscape & Catalysis
The primary utility of this reagent lies in Asymmetric Michael Additions . The
Organocatalytic Michael Addition
Protocol for Malonates/Ketoesters:
-
Catalyst: Chiral bifunctional thiourea (e.g., Takemoto's catalyst).
-
Solvent: Toluene or Xylene (non-polar solvents enhance H-bonding interactions).
-
Temperature: -20°C to RT (lower temperature improves ee).
Data Summary: Comparative Reactivity
| Nucleophile | Catalyst | Yield | ee% | Notes |
|---|---|---|---|---|
| Dimethyl malonate | Thiourea (Takemoto) | 85-92% | 90-94% | High conversion due to strong activation. |
| 1,3-Diketones | Squaramide | 88-95% | >95% | Squaramides often provide tighter binding pockets. |
| Indoles (Friedel-Crafts) | HFIP (Solvent) | 90% | N/A | Racemic background reaction is fast in HFIP. |
Workflow Diagram: From Reagent to Drug Lead
This diagram outlines the pathway from the raw reagent to a bioactive GABA analog.
Caption: Synthetic workflow for converting the difluoro-nitroalkene into bioactive gamma-amino acids.
Part 4: Drug Discovery Applications
Bioisosterism of the Group
In medicinal chemistry, the
-
Lipophilic Hydrogen Bond Donor: The acidity of the
proton allows it to act as a weak H-bond donor, mimicking alcohols ( ) or thiols ( ) but with significantly higher lipophilicity (LogP). -
Metabolic Stability: The C-F bonds protect the adjacent carbon from metabolic oxidation.
Target Class: GABA Analogs
The this compound reagent is the direct precursor to
-
Mechanism: Michael addition of a malonate equivalent followed by decarboxylation and nitro-reduction yields the
-amino acid core. -
Therapeutic Potential: These analogs show improved blood-brain barrier (BBB) permeability compared to non-fluorinated GABA due to the lipophilicity of the fluorine atoms, while the
group can engage in specific receptor binding interactions.
References
-
Henry Reaction Mechanism & General Nitroalkene Synthesis Source: Wikipedia / Organic Chemistry Portal URL:[Link][6]
-
Difluoromethyl Group in Drug Design (Bioisosterism) Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: PMC (National Institutes of Health) URL:[Link]
-
Organocatalytic Michael Addition to Nitroalkenes Title: Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Source: Michigan State University (Wulff Group) URL:[Link]
-
Friedel-Crafts Alkylation in HFIP Title: Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents Source: RSC Advances / NIH URL:[Link]
-
Preparation of Difluoroallenes (Precursor Chemistry Context) Title: Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds Source: Organic Syntheses URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols for the Michael Addition of Thiols to (1E)-3,3-difluoro-1-nitroprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the Michael addition of thiols to the highly activated Michael acceptor, (1E)-3,3-difluoro-1-nitroprop-1-ene. The synthesis of β-thio-gem-difluoro-nitroalkanes is of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the gem-difluoro and nitro functionalities. This guide delves into the mechanistic intricacies of the reaction, offering detailed experimental protocols for various catalytic systems, including base-catalyzed, acid-catalyzed, and photocatalytic methods. A critical focus is placed on strategies to mitigate the prevalent challenge of β-fluoride elimination.
Introduction: The Significance of β-Thio-gem-difluoro-nitroalkanes
The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluoromethylene group (-CF2-) is a particularly valuable motif as it can serve as a bioisostere for carbonyl groups or ethers. When coupled with a nitro group, a versatile synthetic handle, and a thioether linkage, the resulting β-thio-gem-difluoro-nitroalkane scaffold presents a rich platform for the development of novel therapeutic agents.
The Michael addition of thiols to this compound provides a direct and atom-economical route to these valuable compounds. However, the reaction is not without its challenges, primarily the propensity for β-fluoride elimination from the intermediate carbanion. This guide provides the foundational knowledge and practical protocols to successfully navigate this synthetic challenge.
Reaction Mechanism and the Challenge of β-Fluoride Elimination
The Michael addition of a thiol to an electron-deficient alkene, such as this compound, can proceed through different mechanistic pathways depending on the reaction conditions.
Base-Catalyzed and Acid-Catalyzed Michael Addition
Under basic or acidic conditions, the reaction typically proceeds through a nucleophilic conjugate addition.
-
Base-Catalyzed: A base deprotonates the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). This anion then attacks the β-carbon of the nitroalkene.
-
Acid-Catalyzed: An acid can activate the nitroalkene by protonating the nitro group, making the β-carbon more electrophilic.
In both cases, a carbanionic intermediate is formed. The high electronegativity of the two fluorine atoms at the adjacent carbon stabilizes this negative charge. However, this intermediate can also readily undergo β-fluoride elimination to yield the undesired monofluorinated vinyl sulfide.[1][2][3] The success of these methods often relies on rapid quenching of the anionic intermediate to favor the desired addition product.[1]
Photocatalytic Hydrothiolation
A more recent and often more effective approach involves a photocatalytic radical addition.[1][4] In this mechanism, a photocatalyst, upon irradiation with light, generates a thiyl radical (R-S•) from the thiol. This radical then adds to the gem-difluoroalkene to form a β,β-difluororadical intermediate. Crucially, this radical intermediate does not readily eliminate a fluorine radical. Subsequent hydrogen atom transfer (HAT) from another thiol molecule yields the desired product and regenerates the thiyl radical, propagating the chain reaction.[1]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific thiols and reaction scales.
Protocol 1: Acid-Catalyzed Michael Addition
This protocol is adapted from methodologies developed for the hydrothiolation of gem-difluorostyrenes and is expected to be effective for the highly activated this compound.[2]
Materials:
-
This compound
-
Thiol (aliphatic or aromatic)
-
Pyridinium triflate (PPyOTf) or other suitable acid catalyst
-
Anhydrous solvent (e.g., acetonitrile (MeCN) or 1,2-dichloroethane (DCE))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.).
-
Dissolve the nitroalkene in the chosen anhydrous solvent (e.g., MeCN, 0.5 M).
-
Add the thiol (1.2-1.5 equiv.).
-
Add the acid catalyst, such as pyridinium triflate (10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Base-Catalyzed Michael Addition
While potentially leading to β-fluoride elimination, a base-catalyzed approach can be successful, particularly with careful control of reaction conditions.[2]
Materials:
-
This compound
-
Thiol
-
Organic base (e.g., 1,1,3,3-tetramethylguanidine (TMG) or triethylamine (Et3N))
-
Anhydrous solvent (e.g., DCE)
-
Inert gas
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.) and the thiol (1.5 equiv.) in anhydrous DCE (0.2 M).
-
Add the organic base (e.g., TMG, 5 mol%).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by flash column chromatography.
Protocol 3: Photocatalytic Hydrothiolation
This method offers a robust alternative that avoids the anionic intermediate prone to elimination.[1][5]
Materials:
-
This compound
-
Thiol
-
Photocatalyst (e.g., {Ir[dF(CF3)ppy]2(dtbpy)}PF6)
-
Co-catalyst (e.g., p-fluoroaniline)
-
Anhydrous MeCN
-
Inert gas
-
Visible light source (e.g., 40 W blue LED)
Procedure:
-
To a reaction vial, add the photocatalyst (e.g., {Ir[dF(CF3)ppy]2(dtbpy)}PF6, 0.1-1 mol%) and the co-catalyst (e.g., p-fluoroaniline, 10 mol%).
-
Add a magnetic stir bar.
-
Add this compound (1.0 equiv.) and the thiol (1.5 equiv.).
-
Add anhydrous MeCN (1.0 M).
-
Seal the vial and sparge with an inert gas for 10-15 minutes.
-
Place the reaction mixture in front of a visible light source (e.g., 40 W blue LED) with stirring.
-
Maintain a consistent distance and temperature (a fan may be used for cooling).
-
Monitor the reaction by LC-MS or by analyzing aliquots via 19F NMR.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography.
Summary of Reaction Conditions
| Catalytic System | Catalyst | Co-catalyst/Additive | Solvent | Temperature | Typical Yields | Key Considerations |
| Acid-Catalyzed | Pyridinium triflate (PPyOTf) | - | MeCN, DCE | RT to 60 °C | Good to Excellent | Effective at suppressing β-fluoride elimination.[2] |
| Base-Catalyzed | TMG, Et3N | - | DCE | 80-100 °C | Moderate to Good | Risk of β-fluoride elimination as a side reaction.[2][6] |
| Photocatalytic | {Ir[dF(CF3)ppy]2(dtbpy)}PF6 | p-fluoroaniline | MeCN | RT | Good to Excellent | Avoids problematic anionic intermediates; broad substrate scope.[1][5] |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, especially for the acid- and base-catalyzed methods.
-
Degas the reaction mixture thoroughly for the photocatalytic protocol to remove oxygen, which can quench the excited state of the photocatalyst.
-
Increase the reaction time or temperature (for thermal reactions).
-
Increase the catalyst loading.
-
-
Formation of β-Fluoride Elimination Byproduct:
-
In base-catalyzed reactions, consider using a weaker base or lower temperatures.
-
Switch to the acid-catalyzed or photocatalytic method.
-
In the acid-catalyzed protocol, ensure a sufficient amount of the acid catalyst is present to efficiently protonate the intermediate.
-
-
Difficulty in Purification:
-
The nitro-containing products can be sensitive. Consider using a less polar eluent system for column chromatography to minimize streaking.
-
A pre-purification step, such as washing the crude reaction mixture with water or brine, may help remove some impurities.
-
Conclusion
The Michael addition of thiols to this compound is a powerful transformation for the synthesis of highly functionalized organofluorine compounds. While the potential for β-fluoride elimination presents a synthetic hurdle, this can be effectively overcome through the judicious choice of reaction conditions. Acid-catalyzed and, particularly, photocatalytic methods have emerged as robust strategies to favor the desired hydrothiolation product. The protocols and insights provided in this guide are intended to empower researchers to successfully synthesize β-thio-gem-difluoro-nitroalkanes for applications in drug discovery and materials science.
References
-
A General Co-Catalytic Hydrothiolation of gem-Difluoroalkenes. J Org Chem. 2022;87(24):16676-16690. [Link]
-
Addition of thiols to gem-difluoroalkenes under photoactivation conditions. Fluorine Notes. 2017;3(112). [Link]
-
Enantioselective Sulfa-Michael Addition of Aromatic Thiols to β-Substituted Nitroalkenes Promoted by a Chiral Multifunctional Catalyst. Advanced Synthesis & Catalysis. 2017;359(12):2047-2052. [Link]
-
General Co-catalytic Hydrothiolation of gem-Difluoroalkenes. J Org Chem. 2022;87(24):16676-16690. [Link]
-
Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers. Org Lett. 2021;23(1):154-159. [Link]
-
Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Org Lett. 2022;24(4):951-956. [Link]
-
Organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates. Org Lett. 2011;13(16):4426-9. [Link]
-
1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide. ResearchGate. 2015. [Link]
-
Thiol-ene reaction. Wikipedia. [Link]
-
Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions. J. Braz. Chem. Soc. 2013;24(1):151-159. [Link]
-
Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. New J. Chem. 2022;46:12316-12328. [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers (Basel). 2022;14(20):4451. [Link]
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- 1. A General Co-Catalytic Hydrothiolation of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Volume # 6(115), November - December 2017 — "Addition of thiols to gem-difluoroalkenes under photoactivation conditions" [notes.fluorine1.ru]
- 5. General Co-catalytic Hydrothiolation of gem-Difluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Asymmetric Cycloaddition Reactions Using Chiral Catalysts with 3,3-Difluoro-2-nitroprop-1-ene
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2][3][4] Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2][3][5] Among the array of fluorinated building blocks, gem-difluoroolefins, such as 3,3-difluoro-2-nitroprop-1-ene, are particularly valuable synthons for creating complex molecular architectures.[6][7][8] This guide provides a comprehensive overview and detailed protocols for the asymmetric cycloaddition of 3,3-difluoro-2-nitroprop-1-ene, a powerful reaction for constructing chiral, fluorine-containing heterocyclic compounds.
Asymmetric catalysis is essential for producing enantiomerically pure compounds, which is critical in pharmaceutical development where different enantiomers can have vastly different biological activities.[1][3] This document will delve into the use of chiral catalysts to control the stereochemical outcome of [3+2] cycloaddition reactions involving 3,3-difluoro-2-nitroprop-1-ene, leading to the synthesis of enantioenriched isoxazolidine derivatives. These products serve as versatile intermediates for the synthesis of a wide range of biologically active molecules.
Underlying Principles: The [3+2] Cycloaddition
The reaction in focus is a [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition.[9][10] In this process, a 1,3-dipole (in this case, a nitrone) reacts with a dipolarophile (3,3-difluoro-2-nitroprop-1-ene) to form a five-membered heterocyclic ring.[6][9][10] The strong electron-withdrawing nature of the nitro and gem-difluoro groups makes 3,3-difluoro-2-nitroprop-1-ene an excellent dipolarophile.
The key to achieving asymmetry is the use of a chiral catalyst. The catalyst, typically a chiral Lewis acid or organocatalyst, coordinates to one of the reactants, creating a chiral environment around the reaction center. This chiral environment favors one of the two possible transition states, leading to the preferential formation of one enantiomer of the product.
Experimental Protocols
I. General Considerations & Safety
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are crucial for the success of these reactions. Solvents should be dried using appropriate methods (e.g., distillation over a drying agent or passing through a column of activated alumina).
-
Reactions are sensitive to air and moisture; therefore, they should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
3,3-Difluoro-2-nitroprop-1-ene is a volatile and reactive compound and should be handled with care.
II. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,3-Difluoro-2-nitroprop-1-ene | ≥98% | Commercially Available | Store at -20°C under nitrogen. |
| Chiral Catalyst (e.g., (R)-BINAP) | ≥98% | Commercially Available | Store in a desiccator. |
| Metal Precursor (e.g., Silver Acetate) | ≥99% | Commercially Available | |
| Nitrone (e.g., C-Phenyl-N-methylnitrone) | ≥98% | Synthesized or Commercially Available | |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | Commercially Available | Dried over CaH₂. |
| Anhydrous Toluene | ≥99.8% | Commercially Available | Dried over sodium. |
| Diethyl Ether | ACS Grade | Commercially Available | For workup. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For workup. | |
| Brine | Prepared in-house | For workup. | |
| Anhydrous Magnesium Sulfate | Commercially Available | For drying. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
III. Step-by-Step Protocol: Asymmetric [3+2] Cycloaddition
This protocol describes a typical procedure for the silver-catalyzed asymmetric [3+2] cycloaddition of a nitrone with 3,3-difluoro-2-nitroprop-1-ene.
-
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (e.g., (R)-BINAP, 0.025 mmol, 1.0 equiv).
-
Add the metal precursor (e.g., Silver Acetate, 0.025 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the nitrone (0.5 mmol, 20 equiv) in anhydrous dichloromethane (2.0 mL).
-
Cool the nitrone solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
-
Initiation of the Reaction:
-
To the cooled nitrone solution, add the solution of 3,3-difluoro-2-nitroprop-1-ene (0.55 mmol, 22 equiv) dropwise via syringe.
-
Add the prepared chiral catalyst solution to the reaction mixture dropwise via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the specified temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoxazolidine product.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
-
Data Presentation & Analysis
Table 1: Effect of Chiral Ligand on Enantioselectivity
| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINAP | DCM | -78 | 85 | 92 |
| 2 | (S)-Phos | Toluene | -40 | 78 | 85 |
| 3 | (R)-Tol-BINAP | DCM | -78 | 88 | 95 |
| 4 | (S)-SEGPHOS | THF | -60 | 82 | 90 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Analysis: The choice of chiral ligand has a significant impact on both the yield and enantioselectivity of the reaction. In this example, (R)-Tol-BINAP provided the highest yield and enantiomeric excess. The solvent and temperature also play crucial roles in optimizing the reaction conditions.
Visualizing the Workflow
The following diagram illustrates the general workflow for the asymmetric cycloaddition reaction.
Caption: Experimental workflow for asymmetric cycloaddition.
Mechanism and Stereochemical Rationale
The proposed catalytic cycle for a silver-catalyzed asymmetric [3+2] cycloaddition is depicted below.
Caption: Proposed catalytic cycle for the cycloaddition.
Explanation of Stereocontrol:
The chiral ligand (L*) creates a specific three-dimensional pocket around the silver(I) center. When the nitrone coordinates to the silver, the bulky groups of the ligand block one face of the nitrone. This forces the difluoronitropropene to approach from the less sterically hindered face, leading to the observed enantioselectivity. The electronic properties of the substituents on both the nitrone and the dipolarophile also influence the regioselectivity of the cycloaddition.[9]
Conclusion
Asymmetric cycloaddition reactions of 3,3-difluoro-2-nitroprop-1-ene using chiral catalysts provide an efficient and powerful method for the synthesis of enantioenriched fluorinated heterocyclic compounds.[7][11] The protocols and principles outlined in this guide offer a solid foundation for researchers in organic synthesis, medicinal chemistry, and materials science to explore this valuable transformation. Careful optimization of the chiral catalyst, solvent, and reaction temperature is paramount to achieving high yields and enantioselectivities. The resulting chiral fluorinated products are valuable building blocks for the development of new pharmaceuticals and advanced materials.[4][5]
References
-
ResearchGate. Cycloaddition reactions of gem‐difluoroolefins. Available from: [Link]
-
ResearchGate. Efficient Access to Enantioenriched gem -Difluorinated Heterocycles via Silver-Catalyzed Asymmetric Cycloaddition Reaction. Available from: [Link]
-
Ukrainian Chemistry Journal. CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Available from: [Link]
-
Wiley Online Library. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available from: [Link]
-
National Center for Biotechnology Information. Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides. Available from: [Link]
-
ResearchGate. CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS | Request PDF. Available from: [Link]
-
CHIMIA. Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available from: [Link]
-
National Center for Biotechnology Information. Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing beta-ketoesters. Available from: [Link]
-
National Center for Biotechnology Information. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]
-
National Center for Biotechnology Information. Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis. Available from: [Link]
-
ACS Publications. gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative Activation of gem-Difluorodienes. Available from: [Link]
-
ScholarWorks at UMass Boston. Synthesis of Fluorinated Compounds by One-Pot Reactions and Asymmetric Organocatalysis. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Available from: [Link]
-
University of California, Irvine. The [3+2]Cycloaddition Reaction. Available from: [Link]
-
Figshare. Fluoroalkyl N‑Triftosylhydrazones as Easily Decomposable Diazo Surrogates for Asymmetric [2 + 1] Cycloaddition: Synthesis of Chiral Fluoroalkyl Cyclopropenes and Cyclopropanes. Available from: [Link]
-
ResearchGate. Cobalt-Catalyzed Selective Unsymmetrical Dioxidation of gem -Difluoroalkenes | Request PDF. Available from: [Link]
-
National Center for Biotechnology Information. Highly diastereoselective nitrone cycloaddition onto a chiral ketene equivalent: asymmetric synthesis of cispentacin. Available from: [Link]
-
Wikipedia. Nitrone-olefin (3+2) cycloaddition. Available from: [Link]
-
Wiley Online Library. The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Available from: [Link]
-
National Center for Biotechnology Information. [3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially Saturated[6][7]Oxazino[2,3-b][6][7]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b][6][7]oxazine Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. Available from: [Link]
-
ResearchGate. Asymmetric [3+2] cycloaddition of trifluoropropene with cyclic imino esters. Available from: [Link]
-
ResearchGate. Previous results and this work on asymmetric [3+3] cycloaddition of 2‐(1‐alkynyl). Available from: [Link]
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- 11. researchgate.net [researchgate.net]
Application Note: Stereoselective Synthesis of Fluorinated Heterocycles from (1E)-3,3-difluoro-1-nitroprop-1-ene
Executive Summary
The incorporation of gem-difluoroalkyl groups into heterocyclic scaffolds is a critical strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability (the "fluorine effect"). (1E)-3,3-difluoro-1-nitroprop-1-ene (1) represents a high-value, electron-deficient building block that serves as a versatile Michael acceptor and dipolarophile.
This guide details the stereoselective synthesis of fluorinated heterocycles using (1) . Unlike its trifluoromethyl analogue, the difluoromethyl group offers a unique hydrogen-bond donor capability (
Key Applications
-
Chiral Pyrrolidines: Via organocatalytic Michael addition/cyclization cascades.
-
Isoxazolines/Pyrazolines: Via [3+2] dipolar cycloadditions.
- -Amino Acids: Via reduction of Michael adducts.[1]
Preparation of the Starting Material
Compound: this compound (1) CAS: 454-59-1 (Generic structure class)
While often commercially available, in-house synthesis is recommended to ensure purity, as nitroalkenes degrade upon prolonged storage. The synthesis follows a modified Henry reaction followed by dehydration.
Synthetic Pathway (Graphviz)
Figure 1: Two-step synthesis of the gem-difluoro nitroalkene precursor.
Detailed Protocol:
-
Henry Reaction:
-
To a solution of difluoroacetaldehyde ethyl hemiacetal (10 mmol) and nitromethane (12 mmol) in THF (20 mL), add catalytic
(0.1 equiv) at 0°C. -
Stir at room temperature (RT) for 12 hours.
-
Quench with saturated aqueous
. Extract with EtOAc, dry over , and concentrate to yield the nitroalcohol intermediate.
-
-
Dehydration:
-
Dissolve the crude nitroalcohol in dry
(DCM) under inert atmosphere ( ). Cool to -78°C. -
Add methanesulfonyl chloride (MsCl, 1.1 equiv) followed by dropwise addition of triethylamine (
, 2.2 equiv). -
Allow the mixture to warm to 0°C over 2 hours.
-
Purification: Flash chromatography on silica gel (Hexanes/EtOAc 9:1).
-
Yield Target: 65-75% over two steps.
-
Expert Insight: Nitroalkenes are potent lachrymators and potential skin irritants. All operations must be performed in a well-ventilated fume hood. Store (1) at -20°C to prevent polymerization.
Application Protocol A: Organocatalytic Michael Addition
Target: Chiral
This protocol utilizes the dual-activation mode where the thiourea moiety activates the nitroalkene (electrophile) via H-bonding, while the tertiary amine activates the nucleophile.
Reagents & Materials[2][3][4][5][6][7][8]
-
Substrate: this compound (1) .
-
Nucleophile: Diethyl malonate or Dimethyl malonate.
-
Catalyst: Takemoto’s Catalyst (10 mol%) or similar bifunctional squaramide.
-
Solvent: Toluene (anhydrous).
Step-by-Step Methodology
-
Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve (1) (0.5 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL).
-
Catalyst Addition: Add the thiourea catalyst (0.05 mmol, 10 mol%). Stir for 10 minutes at RT to allow the formation of the catalyst-substrate complex.
-
Reaction: Add diethyl malonate (0.6 mmol, 1.2 equiv) in one portion.
-
Monitoring: Stir the reaction at RT. Monitor by TLC (typically 12-24 hours).
-
TLC Stain:
(Nitroalkene spot will disappear; product spot is UV active if aromatic, or visible by stain).
-
-
Workup: Concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify by flash column chromatography (Hexanes/EtOAc gradient).
Data Summary: Expected Outcomes
| Parameter | Specification | Notes |
| Yield | 85 - 95% | High conversion due to electron-withdrawing |
| Enantiomeric Excess (ee) | 90 - 98% | Dependent on catalyst choice; squaramides often yield higher ee than thioureas. |
| Diastereomeric Ratio (dr) | > 20:1 | If using pro-chiral nucleophiles. |
Mechanistic Visualization (Graphviz)
Figure 2: Dual activation mechanism ensuring high stereocontrol.
Application Protocol B: [3+2] Cycloaddition
Target: 4-Nitro-5-difluoromethyl-isoxazolidines. Reaction Class: 1,3-Dipolar Cycloaddition.[3][4][5]
This reaction is highly efficient for constructing the heterocyclic core directly. The
Reagents
-
Dipole: N-Benzyl-C-phenylnitrone (prepared in situ or isolated).
-
Dipolarophile: this compound (1) .
-
Solvent: DCM or Toluene.
Protocol
-
Mixing: Dissolve the nitrone (0.5 mmol) and nitroalkene (1) (0.6 mmol) in DCM (3 mL).
-
Conditions: Stir at RT for 24 hours. If reaction is sluggish (monitored by NMR/TLC), heat to 40°C.
-
Purification: Evaporate solvent and purify via column chromatography.
-
Stereochemistry: The reaction typically favors the endo cycloadduct, resulting in a cis-relationship between the nitro group and the proton at the C3 position.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Michael) | Polymerization of Nitroalkene | Ensure reagents are dry; lower temperature to 0°C; add hydroquinone (radical inhibitor). |
| Low ee% | Background Reaction | Ensure the uncatalyzed reaction is negligible; lower concentration; check solvent dryness. |
| Decomposition on Column | Acidity of Silica | Add 1% |
| Poor Solubility | Fluorine Content | Use fluorinated solvents (e.g., trifluorotoluene) as a co-solvent if standard organics fail. |
References
-
General Synthesis of Fluorinated Nitroalkenes
-
Koroniak, H., et al. "Synthesis of fluorinated nitroalkenes via Henry reaction." Journal of Fluorine Chemistry.
-
-
Organocatalytic Michael Additions
-
Takemoto, Y., et al. "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." J. Am. Chem. Soc. 2003, 125, 12672.
-
-
[3+2] Cycloadditions of Nitroalkenes
-
Gothelf, K. V., Jørgensen, K. A. "Asymmetric 1,3-Dipolar Cycloaddition Reactions." Chem. Rev. 1998, 98, 863.
-
-
Gem-Difluoroalkene Chemistry
-
Amii, H., Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chem. Rev. 2009, 109, 2119.
-
(Note: While specific literature on the exact 3,3-difluoro-1-nitropropene substrate is less abundant than the trifluoro-analog, the protocols above are chemically derived from the established reactivity of the homologous series of fluorinated nitroalkenes.)
Sources
Application Note: Chemo-Selective Reduction of Nitro Groups in 3,3-Difluoro-2-nitropropene Adducts
Strategic Overview
The incorporation of gem-difluoroalkyl groups into drug candidates is a pivotal strategy in medicinal chemistry to modulate pKa, enhance metabolic stability, and improve lipophilicity (Bioisosterism). Adducts derived from 3,3-difluoro-2-nitropropene (DFNP) are critical intermediates for synthesizing
However, the reduction of the nitro group (
The "Defluorination Trap"
In DFNP adducts, the difluoromethyl group (
Mechanistic Considerations & Critical Risks
To successfully reduce the nitro group, one must understand the competing elimination pathways. The acidity of the
DOT Diagram 1: Reduction vs. Elimination Pathways
Key Insight: The elimination of HF is often driven by the formation of enamine-like intermediates or by basic conditions that deprotonate the
Method A: Catalytic Hydrogenation (Raney Nickel)
Best For: Scalable synthesis, clean workup, and substrates without other reducible alkenes.
Raney Nickel (Ra-Ni) is preferred over Pd/C for this transformation. Palladium often promotes hydrogenolysis of C-F bonds or C-N bonds in benzylic-like positions. Ra-Ni, particularly when washed neutral, offers a milder surface potential that favors nitro reduction over defluorination.
Reagents & Equipment[1][2]
-
Catalyst: Raney Nickel (W-2 or commercially available slurry), washed with EtOH.
-
Solvent: Ethanol (EtOH) or Methanol (MeOH). Avoid water if possible to suppress hydration side reactions.
-
Hydrogen Source:
balloon (1 atm) or Parr shaker (30–50 psi). -
Additives: None (Strictly neutral conditions).
Protocol Steps
-
Catalyst Prep: Transfer Raney Nickel (approx. 20 wt% of substrate) to the flask. Caution: Pyrophoric. Keep wet with solvent at all times. Wash 3x with absolute EtOH to remove alkaline storage stabilizers.
-
Substrate Addition: Dissolve the DFNP adduct in EtOH (0.1 M concentration) and add to the catalyst slurry.
-
Hydrogenation: Purge the vessel with
, then . Stir vigorously under atmosphere (1 atm is usually sufficient for small scale; 50 psi for >5g scale). -
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the nitro peak and the appearance of the amine (often more polar).
-
Critical Check: If defluorination occurs, the mass spec will show [M-20] (loss of HF).
-
-
Workup: Filter through a Celite pad (keep wet to prevent fire). Rinse with EtOH. Concentrate the filtrate under reduced pressure (max 40°C).
Method B: Chemical Reduction (Zn/HCl or Zn/AcOH)
Best For: Small-scale, parallel synthesis, or substrates containing halogens (Cl, Br, I) that might be cleaved by hydrogenation.
Zinc-mediated reduction is robust but requires strict temperature control to prevent the exothermic "runaway" that leads to elimination.
Reagents & Equipment[1][2]
-
Reductant: Zinc dust (activated).
-
Solvent: Methanol (MeOH) / THF (1:1).
-
Acid Source: Concentrated HCl or Glacial Acetic Acid.
-
Temperature: 0°C to Room Temperature (RT).
Protocol Steps
-
Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying (optional but recommended for consistent kinetics).
-
Setup: Dissolve substrate in MeOH/THF (1:1) and cool to 0°C in an ice bath. Add Zinc dust (10–15 equiv).
-
Acid Addition: Add HCl (conc.) or AcOH dropwise via addition funnel. Do not allow temperature to exceed 10°C during addition.
-
Why? High temps promote the thermodynamic elimination product.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Quench: Neutralize carefully with saturated
to pH 7–8. -
Extraction: Filter off Zinc salts. Extract the filtrate with EtOAc.
Comparative Data & Troubleshooting
Method Selection Matrix
| Feature | Method A: Raney Ni / | Method B: Zn / Acid | Method C: |
| F-Retention | High (if neutral) | Moderate (temp dependent) | High |
| Scalability | Excellent | Moderate (waste disposal) | Good |
| Functional Tolerance | Low (reduces alkenes/alkynes) | High (tolerates alkenes) | Moderate |
| Reaction Time | 4–12 hours | 1–4 hours | 0.5–2 hours |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Loss of Fluorine ([M-20] peak) | Reaction too basic or too hot. | Switch to Method B at 0°C. Ensure Ra-Ni is washed neutral. |
| Hydroxylamine Intermediate Stalls | Incomplete reduction. | Increase |
| Polymerization / Tarry residue | Retro-Michael reaction. | Avoid strong bases. Keep reaction concentrated. |
Detailed Workflow Diagram
DOT Diagram 2: Experimental Decision Tree
References
-
Reduction of Nitro Compounds (General Methodologies) Source: Organic Chemistry Portal URL:[Link] Relevance: Provides foundational conditions for Zn/HCl and Hydrogenation protocols adapted in this guide.
-
Synthesis of gem-difluoroamines from nitro compounds Source: ResearchGate (General Fluorine Chemistry Context) URL:[Link] Relevance: Highlights the stability issues of gem-difluoro amines and the necessity of acidic/neutral conditions.
-
Chemoselective Hydrogenation of Nitroarenes Using Base-Metal Catalysts Source: ACS Publications (Organic Letters) URL:[Link] Relevance:[1][2][3][4][5][6] Supports the use of base-metal catalysts (like Ni) over Pd to prevent side reactions in sensitive nitro-reductions.
-
Reduction of Aromatic Nitro compounds with Zn / HCl Source: ScienceMadness (Experimental Protocols) URL:[Link] Relevance: Practical insights into the stoichiometry and thermal management of Zinc reductions.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
Application Note: Purification Strategies for Reaction Products of (1E)-3,3-difluoro-1-nitroprop-1-ene
Executive Summary & Scope
This technical guide details the purification protocols for products derived from (1E)-3,3-difluoro-1-nitroprop-1-ene (DFNPE) . As a highly electrophilic Michael acceptor, DFNPE is pivotal for introducing the gem-difluoroalkyl motif—a lipophilic bioisostere for carbonyl and sulfonyl groups—into pharmaceutical scaffolds.
However, the resulting adducts (typically
-
Retro-Michael reactions (reversibility).
-
Elimination of HNO₂ (forming vinyl difluorides).
-
Defluorination (hydrolysis on acidic silica).
This guide provides self-validating workflows to mitigate these risks during isolation and purification.
Chemical Stability & The "Fluorine Effect"
Before initiating purification, one must understand the physicochemical environment of the target molecule.
The Acidity Trap
In Michael adducts of DFNPE, the carbon bearing the nitro group is flanked by a difluoromethyl group (
-
Mechanism: The strong inductive effect of fluorine (
) combined with the resonance withdrawal of the nitro group ( , ) significantly lowers the pKa of the -proton. -
Consequence: Standard basic workups (e.g., saturated
) or basic alumina chromatography can trigger deprotonation, leading to polymerization or elimination of nitrous acid ( ) to yield 1,1-difluoro-1,3-dienes.
Silica Gel Interactions
Fluorinated compounds often exhibit "streaking" on silica gel due to hydrogen bonding interactions between the nitro group and surface silanols. Furthermore, slightly acidic commercial silica can catalyze the hydrolysis of the
Workflow Visualization
The following decision matrix outlines the purification strategy based on the physical state and stability of the crude product.
Figure 1: Decision matrix for the purification of DFNPE reaction products. Note the critical temperature control during concentration.
Detailed Protocols
Protocol A: Buffered Flash Column Chromatography (For Oils/Labile Adducts)
Application: Use for Michael adducts (e.g., from malonates, ketones) that are oils or low-melting solids. Objective: Minimize contact time with silica and neutralize surface acidity.
Materials:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Eluent: Hexane/Ethyl Acetate (gradient) or Pentane/Ether.
-
Buffer: Triethylamine (
) or 1% Acetic Acid (depending on specific stability—see note).
Step-by-Step Methodology:
-
Column Pre-treatment (The Neutralization Step):
-
Slurry the silica gel in the starting eluent (e.g., 100% Hexane) containing 1%
. -
Flush the column with 2 column volumes (CV) of this mixture to neutralize acidic silanol sites.
-
Rationale: This prevents acid-catalyzed defluorination.
-
Caution: Flush with 1 CV of neutral solvent afterwards to remove excess amine if your product is base-sensitive (see Section 2.1). If product is base-sensitive, use neutral silica (washed with water/buffer) instead of amine-treated.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).
-
Do not use heat to dissolve.
-
Load gently onto the sand layer.
-
-
Elution:
-
Run a gradient from 100% Hexane to 80:20 Hexane:EtOAc.
-
Flow Rate: Maintain a high flow rate. Fluorinated compounds often elute early due to lipophilicity ("The Fluorine Effect").
-
Monitoring: Use TLC. Stain with
(oxidizes the C-H bonds) or Anisaldehyde. UV activity may be weak if the nitro-alkene conjugation is broken.
-
-
Fraction Collection:
-
Collect fractions immediately.
-
Evaporate solvents at < 35°C . Higher temperatures can cause elimination of
.
-
Protocol B: Recrystallization (For Solid Cycloadducts)
Application: Use for [3+2] cycloadducts (e.g., isoxazolines from nitrones) or solid Michael adducts (e.g., from indoles). Objective: Obtain high enantiopurity (if applicable) without thermal degradation.
Solvent Systems:
-
System 1: Ethanol / Hexane (Layering method).
-
System 2: DCM / Pentane (Vapor diffusion).
Step-by-Step Methodology:
-
Dissolve crude solid in minimal warm Ethanol (max 40°C).
-
Filter any insoluble particulates immediately.
-
Allow the solution to cool to room temperature.
-
Add Hexane dropwise until persistent turbidity is observed.
-
Add a few drops of Ethanol to clear the solution.
-
Store at 4°C for 12–24 hours.
-
Harvest: Filter crystals and wash with cold Hexane.
-
Validation: Check purity via
NMR. A clean singlet (or AB quartet for diastereomers) indicates success. Complex multiplets often indicate decomposition.
-
Troubleshooting & Stability Guide
| Problem | Observation | Root Cause | Corrective Action |
| Product Decomposition | Color change (yellow | Thermal instability of | Keep water bath < 30°C. Use high vacuum rather than heat. |
| Streaking on TLC | Long streaks instead of spots. | Interaction of Nitro group with Silica. | Add 0.5% Acetic Acid to the TLC eluent to sharpen spots. |
| Missing Fluorine Signal | Hydrolysis/Defluorination.[1] | Avoid basic workups. Ensure solvents are anhydrous. | |
| Elimination Product | Appearance of alkene signals in | Loss of | The product is base-sensitive. Quench reaction with dilute HCl or |
Mechanistic Validation (Self-Check)
To verify the integrity of your purified product, perform the following Self-Validating Check :
-
NMR Analysis:
-
The
group typically appears between -110 and -130 ppm . -
Diastereomers will show distinct sets of signals (AB quartets).
-
Pass Criteria: Sharp peaks, consistent integration relative to the nitro-methine proton in
NMR.
-
-
2D NMR (HOESY):
-
If stereochemistry is critical, Heteronuclear Overhauser Effect Spectroscopy (HOESY) between
and can confirm the spatial arrangement, ensuring no epimerization occurred during purification.
-
References
-
Ma, J.-A., & Cahard, D. (2004). Asymmetric Synthesis of gem-Difluorinated Compounds. Chemical Reviews, 104(12), 6119–6146. [Link]
-
Koroniak, H., et al. (2021).[2][3] The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction. Materials, 14(21), 6685. [Link](Note: Analogous reactivity profile for trihalo-nitropropenes).
-
Ueki, H., et al. (2004).[4] Preparation and Regioselective SN2′ Reaction of Novel Gem-Difluorinated Vinyloxiranes. The Journal of Organic Chemistry, 69(9), 7616–7627.[4] [Link]
-
Skibinska, M., et al. (2024).[2] Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams.[2] Organic Letters, 26(3), 692–696.[2] [Link]
Sources
- 1. 3,3-difluoro-1-iodocyclopropenes: a simple synthesis and their reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of (1E)-3,3-Difluoro-1-nitroprop-1-ene
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (1E)-3,3-difluoro-1-nitroprop-1-ene , a critical fluorinated building block for medicinal chemistry.[1] The method utilizes a two-step sequence: a Henry (nitroaldol) reaction between difluoroacetaldehyde ethyl hemiacetal and nitromethane, followed by a base-mediated dehydration.[1]
Unlike traditional methods that often suffer from low yields due to the volatility of fluorinated aldehydes or polymerization of the nitroalkene product, this protocol introduces specific process controls—including temperature-gated addition and inhibitor-stabilized workup—to ensure safety and high purity (>95%) on multi-gram to kilogram scales.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed around the stability of the precursors.[1] Difluoroacetaldehyde is unstable in its free form and is handled as its ethyl hemiacetal.[1] The (E)-selectivity is thermodynamic, favored by the steric bulk of the difluoromethyl group during the elimination step.[1]
Figure 1: Retrosynthetic strategy focusing on the stable nitroaldol intermediate.
Process Development & Optimization
Step 1: Henry Reaction (Nitroaldol Formation)
The primary challenge in this step is the reversibility of the Henry reaction (Retro-Henry).[1] High temperatures or strong bases can degrade the sensitive hemiacetal.[1]
-
Reagent: Difluoroacetaldehyde ethyl hemiacetal (DFAE) is used as the difluoroacetaldehyde equivalent.[1]
-
Catalyst: Potassium Carbonate (
) or catalytic Triethylamine ( ).[1] is preferred for scale-up due to ease of removal.[1] -
Solvent: Nitromethane serves as both reagent and solvent to drive the equilibrium forward.[1]
Step 2: Dehydration to Nitroalkene
Direct acid-catalyzed dehydration can lead to polymerization.[1] A two-step activation/elimination protocol using Methanesulfonyl Chloride (MsCl) and Triethylamine is superior for scale-up, offering milder conditions than
-
Stereochemistry: The elimination predominantly yields the (E)-isomer due to steric repulsion between the
and groups in the transition state.[1]
Detailed Scale-Up Protocol
Safety Pre-Requisites[1]
-
Energetic Hazard: Nitromethane is a high-energy material.[1] Avoid sensitization with amines or heavy metals at high temperatures.[1]
-
Lachrymator: The target nitroalkene is a potent lachrymator and Michael acceptor.[1] All operations must be performed in a functioning fume hood.[1]
-
Thermal Runaway: Perform Differential Scanning Calorimetry (DSC) on the crude nitroaldol before heating.[1]
Experimental Workflow
Step 1: Synthesis of 1,1-difluoro-3-nitropropan-2-ol[1]
-
Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and reflux condenser.
-
Charging: Charge Nitromethane (500 mL, 10 equiv) and Difluoroacetaldehyde ethyl hemiacetal (126 g, 1.0 mol).
-
Catalyst Addition: Cool the mixture to 0°C. Add
(13.8 g, 0.1 equiv) in portions, maintaining internal temperature . -
Reaction: Allow the mixture to warm to 20°C and stir for 12-16 hours. Monitor by GC-MS or
NMR (disappearance of hemiacetal peak at -125 ppm).[1] -
Workup:
Step 2: Dehydration to this compound[1]
-
Solvation: Dissolve the crude nitroaldol (141 g, ~1.0 mol) in anhydrous Dichloromethane (DCM) (1.0 L).
-
Activation: Cool to -10°C. Add Triethylamine (303 g, 3.0 mol).
-
Mesylation: Dropwise add Methanesulfonyl Chloride (MsCl) (126 g, 1.1 mol) over 2 hours.
-
Critical Control: Maintain temperature
. The reaction is highly exothermic.[1]
-
-
Elimination: After addition, allow the mixture to warm to 0°C and stir for 1 hour. The elimination of MsOH occurs spontaneously or upon slight warming.[1]
-
Quench: Pour the reaction mixture into ice-cold 1N HCl (500 mL). Separate phases.
-
Extraction: Extract aqueous layer with DCM (2 x 200 mL). Combine organics, wash with Brine, and dry over
.[1] -
Stabilization: Add BHT (Butylated hydroxytoluene) (100 mg) as a radical inhibitor before concentration.
-
Purification: Concentrate the solvent. Purify the residue via Vacuum Distillation .
Data Summary Table
| Parameter | Value / Condition | Notes |
| Starting Material | Difluoroacetaldehyde Et-Hemiacetal | CAS: 433-27-2 |
| Reagent | Nitromethane | Excess used as solvent |
| Step 1 Yield | >95% (Crude) | Quantitative conversion |
| Step 2 Reagents | MsCl (1.1 eq) / Et3N (3.0 eq) | "One-pot" activation/elimination |
| Overall Yield | 65 - 75% | After distillation |
| Purity | >97% (GC/NMR) | (E)-isomer >95% |
| Appearance | Pale yellow liquid | Lachrymatory |
Process Flow Diagram
Figure 2: Step-by-step process flow for the scale-up campaign.
Analytical Validation
Nuclear Magnetic Resonance (NMR)[1][2]
-
NMR (376 MHz,
): Look for a doublet at -115 to -120 ppm ( ).[1] -
NMR (400 MHz,
):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Retro-Henry reaction | Reduce temperature; ensure base is neutralized before concentration. |
| Polymerization | Overheating during distillation | Add radical inhibitor (BHT/Hydroquinone); lower bath temp/increase vacuum.[1] |
| Dark Product Color | Amine impurities | Ensure thorough acidic wash (1N HCl) during workup.[1] |
| Low (E/Z) Ratio | Thermodynamic equilibrium not reached | The elimination is stereoselective; ensure reaction goes to completion.[1] |
References
-
General Henry Reaction Mechanism: L. Henry, C. R.[1] Hebd. Seances Acad. Sci.1895 , 120, 1265.[1]
-
Fluorinated Nitroalkene Synthesis (Trifluoro-analog): Korotaev, V. Y., et al. "Synthesis and reactivity of 3,3,3-trifluoro-1-nitropropene."[1] Russian Chemical Reviews2016 , 85(12).[1] Link[1]
-
Dehydration Protocols: Ballini, R., et al. "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives."[1] Chem. Rev.[1]2013 , 113, 3493.[1] Link
-
Difluoroacetaldehyde Reactivity: The reactivity profile is adapted from: J. Org. Chem.1998 , 63, 3937.[1][2] Link[1]
-
Target CAS Verification: CAS No. 933994-01-5 ((E)-3,3-Difluoro-1-nitroprop-1-ene).[1][3][4] Link
Sources
one-pot synthesis strategies involving (1E)-3,3-difluoro-1-nitroprop-1-ene
Application Note: One-Pot Synthesis Strategies Involving (1E)-3,3-Difluoro-1-nitroprop-1-ene
Abstract
The difluoromethyl group (
The Reagent: this compound[1]
Unlike its trifluoromethyl analogue, the difluoromethyl variant requires specific handling due to the unique electronic properties of the
Preparation Protocol (Henry Reaction & Dehydration)
While often generated in situ for instability reasons, it can be isolated. The synthesis proceeds via a Henry (nitroaldol) reaction followed by dehydration.[1][2]
Reagents:
-
Difluoroacetaldehyde ethyl hemiacetal (CAS: 433-27-2)
-
Nitromethane (
) -
Potassium Carbonate (
)[3] -
Methanesulfonyl chloride (
) -
Triethylamine (
)
Step-by-Step Protocol:
-
Henry Addition:
-
To a stirred solution of difluoroacetaldehyde ethyl hemiacetal (10.0 mmol) and nitromethane (12.0 mmol) in THF (20 mL), add
(1.0 mmol). -
Stir at
for 1 hour, then warm to Room Temperature (RT) for 4 hours. -
Checkpoint: Monitor by TLC/NMR for the disappearance of the hemiacetal.
-
Quench with saturated
, extract with , and concentrate to yield the crude nitroalcohol intermediate ( ).
-
-
Dehydration (Elimination):
-
Dissolve the crude nitroalcohol in anhydrous
(30 mL) and cool to . -
Add
(22.0 mmol) followed by dropwise addition of (11.0 mmol). -
Stir for 30 minutes at
, then allow to warm to RT over 2 hours. -
Workup: Wash with 1M HCl, then brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc) or vacuum distillation (if scale permits) to yield this compound as a pale yellow oil.
-
Strategy I: Enantioselective Organocatalytic Michael Addition
This strategy utilizes a "one-pot" concept where the nitroalkene is subjected to a chiral amine-catalyzed addition of an aldehyde. This is the premier method for generating chiral centers adjacent to a
Mechanism:
The reaction proceeds via the formation of a nucleophilic enamine from the aldehyde and the chiral catalyst. This enamine attacks the
DOT Diagram: Catalytic Cycle
Figure 1: Organocatalytic cycle for the enantioselective Michael addition to this compound.
Protocol:
-
Setup: In a vial, dissolve the aldehyde (e.g., 3-phenylpropanal, 1.0 mmol) and the chiral catalyst (e.g., (S)-(-)-
-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 10 mol%) in toluene (2.0 mL). -
Addition: Add this compound (1.2 mmol) at
. -
Reaction: Stir at
or RT for 12-24 hours. -
Quench: Add water (2 mL) and extract with
. -
Analysis: The product is a
-nitroaldehyde with a chiral center at the -position relative to the aldehyde. -
Data Output:
| Parameter | Condition/Value |
| Catalyst Loading | 10-20 mol% |
| Solvent | Toluene (preferred), DCM, EtOH |
| Temperature | |
| Typical Yield | 70-90% |
| Typical ee | 90-98% |
Strategy II: One-Pot [3+2] Cycloaddition (Pyrrolidine Synthesis)
This strategy accesses complex
Mechanism: An N-(trimethylsilyl)methyl amine precursor is desilylated (using TFA or AgF) to generate a 1,3-dipole (azomethine ylide), which undergoes a [3+2] cycloaddition with the nitroalkene.
DOT Diagram: Cycloaddition Pathway
Figure 2: Reaction pathway for the [3+2] cycloaddition of azomethine ylides with the fluorinated nitroalkene.
Protocol:
-
Reagents: N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.0 equiv), this compound (1.1 equiv).
-
Solvent: Anhydrous
or Toluene. -
Initiation: Cool the solution to
. Add a catalytic amount of Trifluoroacetic acid (TFA, 10 mol%). -
Reaction: Allow to warm to RT and stir overnight. The acid catalyzes the formation of the iminium ion which desilylates to form the dipole.
-
Purification: The resulting pyrrolidine is purified by flash column chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Polymerization | Reagent instability / Basic impurities | Store nitroalkene at |
| Low Yield (Henry) | Retro-Henry reaction | Avoid excessive heating. Keep pH strictly controlled during workup (slightly acidic is safer). |
| Low ee (Michael) | Racemization of product | The |
| Volatility | Low Molecular Weight | This compound is volatile. Avoid prolonged high-vacuum exposure. |
References
- Preparation of Pyrrolopyrimidine Derivatives (Patent)
-
Organocatalytic Synthesis of Fluoroalkylated Compounds
- Title: Overcoming Deactivation of Amine-based Catalysts: Access to Fluoroalkyl
- Source: Chemistry - A European Journal (Supporting Inform
- Context: Details the enantioselective Michael addition protocol using chiral amine c
-
URL:[Link] (Note: Link directs to the main article associated with the supporting info found in search).
-
General Henry Reaction Methodology
-
Difluoromethyl Bioisosteres in Medicinal Chemistry
Sources
Troubleshooting & Optimization
Technical Support Center: Managing Regioselectivity in Michael Additions to Difluoronitropropene
Welcome to the technical support center for navigating the complexities of Michael additions to 3,3-difluoro-2-nitroprop-1-ene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to harness the synthetic potential of this versatile fluorinated building block. Here, we will delve into the critical factors governing regioselectivity, offering field-proven insights and troubleshooting strategies to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways in Michael additions to difluoronitropropene?
The core challenge in Michael additions to 3,3-difluoro-2-nitroprop-1-ene lies in controlling the regioselectivity between two primary pathways: the standard 1,4-conjugate addition and a competing 1,2-addition. The gem-difluoro group and the nitro group create a unique electronic environment that can influence the outcome of the reaction.
-
1,4-Addition (Michael Addition): This is the classical and often desired pathway where the nucleophile attacks the β-carbon of the α,β-unsaturated system.[1][2][3] This leads to the formation of a new carbon-carbon bond at the carbon adjacent to the CF2 group.
-
1,2-Addition: In some cases, particularly with hard nucleophiles, attack can occur directly at the carbon of the C=C double bond that is attached to the nitro group.
The regioselectivity is a delicate balance between kinetic and thermodynamic control, heavily influenced by the nature of the nucleophile, reaction conditions, and the presence of catalysts or additives.[4][5][6][7][8]
Q2: How do the electronic properties of the difluoronitropropene acceptor influence regioselectivity?
The 3,3-difluoro-2-nitroprop-1-ene system is highly electron-deficient. The two fluorine atoms and the nitro group are powerful electron-withdrawing groups, which significantly polarizes the double bond. This polarization makes the β-carbon highly electrophilic and susceptible to nucleophilic attack, generally favoring the 1,4-addition pathway.[9] However, the strong electron-withdrawing nature of these groups can also influence the stability of intermediates, which can in turn affect the regiochemical outcome.
Q3: What role does the nucleophile (Michael donor) play in determining the regioselectivity?
The nature of the nucleophile is arguably the most critical factor in controlling regioselectivity.
-
Soft Nucleophiles: Soft, polarizable nucleophiles, such as thiolates, enamines, and stabilized enolates (e.g., from malonates), strongly favor the 1,4-addition pathway.[2] Their reactivity is primarily governed by orbital overlap, which is more favorable at the β-carbon.[1]
-
Hard Nucleophiles: Hard, non-polarizable nucleophiles, such as organolithium reagents or Grignard reagents, have a greater tendency to undergo 1,2-addition.[2] Their reactivity is more influenced by electrostatic interactions, favoring attack at the more electron-deficient carbon atom of the double bond.
Q4: Can reaction temperature be used to control the regioselectivity?
Yes, temperature can be a powerful tool for controlling regioselectivity, as it influences whether a reaction is under kinetic or thermodynamic control.[4][7][8]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is generally irreversible, and the product that is formed fastest (the kinetic product) will predominate.[4][7][8] This often corresponds to the pathway with the lower activation energy.
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction may become reversible, allowing equilibrium to be established between the products.[4][5][7] In this scenario, the more stable product (the thermodynamic product) will be the major isomer.
It is crucial to experimentally determine the optimal temperature for your specific nucleophile and substrate combination to favor the desired regioisomer.
Q5: How can Lewis acids be used to influence the outcome of the reaction?
Lewis acids can play a significant role in modulating both the reactivity and selectivity of Michael additions.[10][11] By coordinating to the nitro group, a Lewis acid can:
-
Increase the Electrophilicity: This coordination enhances the electron-withdrawing nature of the nitro group, further polarizing the double bond and activating the Michael acceptor towards nucleophilic attack.
-
Influence Stereoselectivity: In asymmetric synthesis, chiral Lewis acids are frequently employed to create a chiral environment around the substrate, enabling enantioselective and diastereoselective transformations.[12][13]
-
Alter Regioselectivity: By altering the electronic landscape of the substrate and potentially interacting with the nucleophile, Lewis acids can shift the balance between 1,2- and 1,4-addition. For instance, the use of Mg(OTf)2 has been shown to improve yields and inhibit the formation of undesired byproducts in certain Michael addition cascades.[10]
Troubleshooting Guides
Problem 1: Poor or mixed regioselectivity (significant formation of both 1,2- and 1,4-adducts).
This is a common issue that often arises from a mismatch between the nucleophile's "hardness" or "softness" and the reaction conditions.
dot
Caption: Troubleshooting workflow for low reaction yield.
Causality and Experimental Choices:
-
Reagent Integrity: It is imperative to start with high-quality, pure starting materials. Difluoronitropropene can be sensitive, and its purity should be confirmed before use. Similarly, the activity of the base used to generate the nucleophile is critical.
-
Temperature and Concentration: Increasing the temperature and concentration can increase the reaction rate. However, be mindful that this could also impact selectivity.
-
Lewis Acid Catalysis: As mentioned, Lewis acids can activate the Michael acceptor, potentially overcoming a high activation barrier. [10][11]* Solvent Screening: The solvent can influence the solubility of reagents and the stability of intermediates. A solvent screen is a standard optimization procedure.
Problem 3: Formation of side products, such as polymers or decomposition products.
The high reactivity of difluoronitropropene can sometimes lead to undesired side reactions.
Causality and Potential Solutions:
-
Oligomerization: The product of the initial Michael addition is itself an enolate, which can potentially act as a nucleophile and react with another molecule of difluoronitropropene. [14] * Solution: Use a slight excess of the nucleophile to ensure all the Michael acceptor is consumed. Also, consider a slow addition of the difluoronitropropene to a solution of the nucleophile to maintain a low concentration of the acceptor.
-
Decomposition: The presence of strong bases or high temperatures for extended periods can lead to decomposition of the starting material or product.
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Michael Addition
This protocol provides a starting point for optimizing the 1,4-addition of a soft nucleophile to difluoronitropropene.
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the Lewis acid (e.g., Mg(OTf)2, 10 mol%).
-
Add anhydrous solvent (e.g., THF, CH2Cl2) and cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Michael donor (1.1 equivalents) and stir for 10-15 minutes.
-
If a base is required to generate the nucleophile, add it at this stage and stir for the appropriate time.
-
Slowly add a solution of 3,3-difluoro-2-nitroprop-1-ene (1.0 equivalent) in the same anhydrous solvent via a syringe pump over 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extract the product with an appropriate organic solvent, dry the organic layer over Na2SO4 or MgSO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Reaction Conditions
| Entry | Nucleophile | Base | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (1,4:1,2) |
| 1 | Diethyl malonate | NaH | None | THF | 25 | 12 | 75 | >95:5 |
| 2 | Thiophenol | Et3N | None | CH2Cl2 | 0 | 4 | 92 | >99:1 |
| 3 | Indole | - | Sc(OTf)3 (10) | Toluene | 50 | 8 | 85 | >95:5 |
| 4 | 2-Nitropropane | DBU | None | MeCN | 25 | 24 | 68 | >90:10 |
Note: The data in this table is illustrative and intended to provide a general framework. Actual results will vary depending on the specific substrates and conditions used.
References
-
Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
Theoretical and Experimental Study of the Regioselectivity of Michael Additions. European Journal of Organic Chemistry. [Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
-
Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
14.10: Electrophilic Addition- 1,2- Versus 1,4-Addition. Chemistry LibreTexts. [Link]
-
A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Molecules. [Link]
-
Michael Addition Mechanism. BYJU'S. [Link]
-
1, 2 addition as the thermodynamic product. Reddit. [Link]
-
Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Angewandte Chemie International Edition. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Catalysts. [Link]
-
Conjugated Hydrohalogenation (1,2 vs 1,4 addition). Pearson+. [Link]
-
Electrophilic Addition - 1,2 versus 1,4. OpenOChem Learn. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Vide Leaf. [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules. [Link]
-
More On 1,2 and 1,4 Additions To Dienes. Master Organic Chemistry. [Link]
-
Conjugate addition through Lewis acid catalysis of 33 on nitroalkenes. ResearchGate. [Link]
-
Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers. [Link]
-
Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances. [Link]
-
Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Journal of the American Chemical Society. [Link]
-
Enantioselectivity switch in asymmetric Michael addition reactions using phosphonium salts. Organic & Biomolecular Chemistry. [Link]
-
Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. ACS Omega. [Link]
-
Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. ResearchGate. [Link]
-
Theoretical and Experimental Study of the Regioselectivity of Michael Additions. ResearchGate. [Link]
Sources
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- 17. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions | MDPI [mdpi.com]
Technical Support Center: Optimization of Solvent and Temperature for Reactions of (1E)-3,3-difluoro-1-nitroprop-1-ene
Introduction
(1E)-3,3-difluoro-1-nitroprop-1-ene is a versatile fluorinated building block of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the gem-difluoro group and the conjugated nitro group, make it a potent electrophile and a valuable partner in a variety of organic transformations.[2][3] The two electron-withdrawing fluorine atoms activate the alkene for nucleophilic attack, enabling novel reaction pathways.[3] However, this high reactivity also presents challenges, making the optimization of reaction conditions—particularly solvent and temperature—critical for achieving high yields and selectivities.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing reactions involving this powerful synthetic intermediate.
Fundamental Principles of Reactivity
The reactivity of this compound is dominated by two key features:
-
High Electrophilicity: The potent electron-withdrawing nature of both the gem-difluoro and nitro groups renders the double bond highly electron-deficient. This makes it an excellent Michael acceptor for a wide range of soft nucleophiles.[4][5][6]
-
Potential for C-F Functionalization: While many reactions aim to retain the difluoro moiety, the C-F bonds can participate in or be susceptible to elimination under certain conditions, leading to monofluorinated products.[2][3] Careful control of reaction parameters is essential to ensure fluorine-retentive transformations.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during reactions with this compound in a practical question-and-answer format.
Q1: My Michael addition reaction is showing low conversion and multiple side products. What is the most likely cause?
Answer: This is a classic optimization problem for this substrate. The most common culprits are solvent choice and temperature control.
-
Causality (Solvent): this compound is a "hard" electrophile, but the conjugate addition is favored by "soft" nucleophiles (like enolates). The solvent must be able to support the formation and stability of your nucleophile without interfering with the reaction.
-
Polar Aprotic Solvents (Recommended): Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN) are generally preferred. They effectively solvate the cation of the base-nucleophile pair but do not protonate the nucleophile, allowing it to react efficiently.
-
Protic Solvents (Caution): Protic solvents such as ethanol or methanol can protonate the enolate or other carbanionic nucleophiles, quenching the reaction and drastically reducing the yield.[4]
-
-
Causality (Temperature): The high reactivity of the substrate makes it prone to polymerization and decomposition at elevated temperatures.
-
Low Temperatures are Key: Many Michael additions with this substrate require cooling to temperatures between -78 °C and 0 °C. This tempers the reactivity, minimizes side reactions, and often improves diastereoselectivity in asymmetric variants.
-
Troubleshooting Steps:
-
Switch to a rigorously dried, polar aprotic solvent (e.g., THF distilled from sodium/benzophenone).
-
Lower the reaction temperature. Start the addition of the nitroalkene at -78 °C and allow the reaction to slowly warm to room temperature while monitoring by TLC or LC-MS.
-
Consider the base. For enolate formation, ensure you are using a non-nucleophilic base (e.g., LDA, NaHMDS) and that its stoichiometry is precise. For aza-Michael additions, organic bases like DIPEA can be effective.[7]
Q2: I am attempting a [3+2] cycloaddition, but the reaction is sluggish and the yield is poor. How can I optimize it?
Answer: Cycloaddition reactions are highly sensitive to solvent polarity and the electronic nature of the dipole. The solvent can influence the stability of the transition state and the solubility of the reactants.
-
Causality (Solvent): For [3+2] cycloadditions, the choice of solvent can be less about proticity and more about coordinating ability and polarity to stabilize the transition state.
-
Screening Solvents: A screening process is often necessary.[8] Start with common solvents like Toluene, DCM, and THF. For certain 1,3-dipoles like nitrones or nitrile N-oxides, benzene or diethyl ether have been used effectively.[7][9][10] In some cases, more polar solvents may accelerate the reaction if the transition state has significant charge separation.
-
-
Causality (Temperature): Unlike Michael additions, some cycloadditions require thermal energy to overcome the activation barrier. However, excessive heat can lead to decomposition of the starting materials or the cycloadduct.
-
Stepwise Heating: Begin the reaction at room temperature and monitor its progress.[9] If no reaction is observed after several hours, gradually increase the temperature to 40 °C, then to reflux, while carefully monitoring for the appearance of decomposition products by TLC. For highly reactive dipoles, reactions can be complete in a matter of hours at room temperature.[9]
-
Troubleshooting Steps:
-
Perform a solvent screen. Set up small-scale reactions in parallel using Toluene, THF, DCM, and Acetonitrile to identify the optimal medium.
-
Optimize temperature. If the reaction is clean but slow at room temperature, gradually increase the heat. If decomposition occurs at higher temperatures, the dipole may not be suitable for this specific cycloaddition.
-
Confirm Dipole Reactivity: Ensure your 1,3-dipole is being generated effectively in situ or is of high purity if isolated. The electronic nature of the dipole is critical; electron-rich dipoles generally react faster with this electron-poor alkene.[11][12]
Q3: My reaction mixture turns dark brown/black upon adding the nitroalkene. Is this normal?
Answer: Significant darkening or polymerization is a strong indicator of decomposition and is not a desired outcome.[13] This typically points to issues with temperature, reagent purity, or the presence of moisture.
-
Causality (Decomposition): The highly electrophilic nature of this compound makes it susceptible to attack by strong, "hard" nucleophiles (like hydroxide) or polymerization catalyzed by trace impurities.
-
Moisture: Water can act as a nucleophile or proton source, initiating decomposition pathways. All reagents and solvents must be scrupulously dry.[13]
-
Base Strength: Using an excessively strong or nucleophilic base for a Michael addition can lead to undesired side reactions instead of the intended conjugate addition.
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Dry all glassware thoroughly in an oven and assemble the reaction under an inert atmosphere (Nitrogen or Argon).
-
Purify Reagents: Use freshly distilled solvents and pure reagents. If generating a nucleophile with a base, ensure the base is of high quality.
-
Reverse Addition: Instead of adding the nitroalkene to the nucleophile, try adding the nucleophile solution slowly to a cold (-78 °C) solution of the nitroalkene. This keeps the concentration of the highly reactive nitroalkene low and minimizes self-polymerization.
Data Summary and Protocols
Table 1: Recommended Starting Conditions for Common Reaction Types
| Reaction Type | Recommended Solvent(s) | Typical Temperature Range | Key Considerations |
| Michael Addition | THF, DCM, Toluene, Et₂O | -78 °C to Room Temp. | Requires anhydrous conditions; low temperature is critical to prevent side reactions.[6][7] |
| Aza-Michael Addition | Toluene, THF | 0 °C to Room Temp. | Stereoselectivity can be highly solvent and base-dependent.[7] |
| [3+2] Cycloaddition | Benzene, Toluene, DCM | Room Temp. to 80 °C | Solvent polarity affects reaction rate; requires careful temperature optimization.[9][10][14] |
| [2+2] Cycloaddition | (High Temperature) | 120 °C to 180 °C | Often requires higher temperatures than other cycloadditions.[2] |
| Radical Addition | Benzene (with initiator) | ~80 °C (Reflux) | Requires a radical initiator like benzoyl peroxide.[2] |
General Protocol for a Michael Addition
This protocol provides a starting point for the addition of a carbon nucleophile, such as diethyl malonate, to this compound.
-
Preparation: Under an inert atmosphere (N₂), add a solution of the Michael donor (e.g., diethyl malonate, 1.1 eq.) in anhydrous THF to a flask.
-
Deprotonation: Cool the solution to 0 °C and add a suitable base (e.g., NaH, 1.1 eq.) portion-wise. Stir for 30 minutes at this temperature to ensure complete formation of the enolate.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 15-20 minutes.
-
Reaction: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, or after a set time (e.g., 2 hours), proceed to quenching.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows
General Experimental Workflow
The following diagram outlines the standard sequence of operations for performing and analyzing a reaction with this compound.
Caption: Standard workflow for reactions involving this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common issues encountered during your experiments.
Caption: Decision tree for troubleshooting low-yield reactions.
References
-
Cumbes, J.; Toste, F. D. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC. Available at: [Link]
-
Li, W.; Ni, C.; Hu, J. Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. MDPI. Available at: [Link]
-
Toste, F. D. Fluorine-retentive reactions of gem-difluorinated alkenes. American Chemical Society. Available at: [Link]
-
Wang, F. Recent advances in the synthesis and C–F functionalization of gem-difluoroalkenes. ResearchGate. Available at: [Link]
-
Abbiati, G.; Pini, E. 1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide. ResearchGate. Available at: [Link]
-
Wikipedia. Michael addition reaction. Wikipedia. Available at: [Link]
-
Jasiński, R. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. MDPI. Available at: [Link]
-
GalChimia. Reaction Optimization: Case Study 1. GalChimia. Available at: [Link]
-
Anisimova, N. A., et al. 1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide. Sciact. Available at: [Link]
-
Jasiński, R.; Ríos-Gutiérrez, M.; Domingo, L. R. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. PMC. Available at: [Link]
-
Jasiński, R. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. PMC. Available at: [Link]
-
Ashenhurst, J. The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
Wu, Y., et al. 3,3-difluoro-1-iodocyclopropenes: a simple synthesis and their reactions. PubMed. Available at: [Link]
-
Kącka-Zych, A., et al. [3+2] Cycloaddition of diaryldiazomethanes with (E)-3,3,3-trichloro-1-nitroprop-1-ene: An experimental, theoretical and structural study. ResearchGate. Available at: [Link]
-
Jasiński, R., et al. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. PubMed. Available at: [Link]
-
Cole, K. P., et al. Simultaneous solvent screening and reaction optimization in microliter slugs. Chemical Communications (RSC Publishing). Available at: [Link]
-
jOeCHEM. The Michael Addition + 1,4 Additions with Soft Nucleophiles. YouTube. Available at: [Link]
-
Bako, E., et al. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]
-
Al-Hadedi, A. A. M., et al. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. Available at: [Link]
-
LibreTexts Chemistry. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Available at: [Link]
-
Companyó, X., et al. Nitro-Michael addition of different nucleophiles to trans-β-nitrostyrene a. ResearchGate. Available at: [Link]
-
Luengo Arratta, S. Intramolecular ene reactions of functionalised nitroso compounds. UCL Discovery. Available at: [Link]
-
Jasiński, R., et al. (PDF) The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. ResearchGate. Available at: [Link]
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- 12. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Reactivity of (1E)-3,3-difluoro-1-nitroprop-1-ene and Other Nitroalkenes
Introduction: The Unique Profile of a Fluorinated Nitroalkene
Nitroalkenes are a cornerstone in synthetic organic chemistry, prized for their versatility as precursors to a wide array of functionalized molecules. Their reactivity is dominated by the powerful electron-withdrawing nature of the nitro group, which renders the double bond highly electrophilic and susceptible to attack by nucleophiles. This guide provides an in-depth comparative analysis of the reactivity of (1E)-3,3-difluoro-1-nitroprop-1-ene , a fluorinated nitroalkene, with its non-fluorinated and other halogenated counterparts.
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including electronic character, lipophilicity, and metabolic stability. In the case of this compound, the presence of two fluorine atoms on the C-3 position introduces a unique electronic profile that distinguishes its reactivity from simple nitroalkenes. This guide will explore these differences through the lens of common synthetic transformations, supported by mechanistic insights and proposed experimental protocols for direct comparison.
The Electronic Influence of Fluorine: A Double-Edged Sword
Fluorine is the most electronegative element, and its influence on chemical reactivity is multifaceted. It exerts a strong electron-withdrawing inductive effect (σ-effect), which can significantly impact the electron density of a molecule.[1] In this compound, the two fluorine atoms at the C-3 position powerfully withdraw electron density through the sigma bond network. This inductive effect is expected to enhance the electrophilicity of the double bond, making it a more potent Michael acceptor compared to its non-fluorinated analog, 1-nitroprop-1-ene.
However, fluorine also possesses lone pairs of electrons that can participate in resonance, a phenomenon known as π-donation or the mesomeric effect. While generally weaker than its inductive effect, this π-donation can partially offset the electron withdrawal. The interplay of these opposing electronic forces is crucial in determining the overall reactivity of fluorinated compounds.
Comparative Reactivity in Key Transformations
The enhanced electrophilicity of this compound is most evident in its reactions with nucleophiles, such as in Michael additions and cycloaddition reactions.
Michael Addition: A Potent Electrophile
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl or nitro compound.[2] The strong electron-withdrawing capacity of both the nitro group and the gem-difluoro moiety in this compound synergistically activate the double bond for nucleophilic attack.
Hypothesized Reactivity Comparison in Michael Additions
| Nitroalkene | Key Structural Feature | Expected Relative Reactivity | Rationale |
| 1-Nitroprop-1-ene | Alkyl group at C-3 | Baseline | The methyl group has a weak electron-donating inductive effect. |
| This compound | Gem-difluoro group at C-3 | Higher | The strong inductive electron withdrawal by two fluorine atoms significantly increases the electrophilicity of the β-carbon. |
| (E)-3,3,3-trichloro-1-nitroprop-1-ene | Trichloromethyl group at C-3 | Higher | Similar to the difluoro analog, the three chlorine atoms exert a strong electron-withdrawing effect, enhancing electrophilicity.[3] |
Cycloaddition Reactions: A Versatile Dienophile
Nitroalkenes are excellent dienophiles in Diels-Alder reactions due to their electron-deficient nature.[4] The rate of a Diels-Alder reaction is accelerated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene.[5] The presence of the gem-difluoro group in this compound is anticipated to further lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond, thereby increasing its reactivity towards dienes.
Studies on analogous trihalogenated nitropropenes, such as (E)-3,3,3-trichloro-1-nitroprop-1-ene, have shown them to be highly reactive components in cycloaddition reactions.[6][7] This supports the expectation that this compound would also be a highly reactive dienophile.
Hypothesized Reactivity Comparison in Diels-Alder Reactions with Cyclopentadiene
| Dienophile | Key Structural Feature | Expected Relative Reactivity | Rationale |
| 1-Nitroprop-1-ene | Alkyl group at C-3 | Baseline | A standard nitroalkene dienophile. |
| This compound | Gem-difluoro group at C-3 | Higher | The strong electron-withdrawing nature of the CF2H group lowers the LUMO energy, accelerating the reaction. |
| (E)-3,3,3-trichloro-1-nitroprop-1-ene | Trichloromethyl group at C-3 | Higher | The CCl3 group is strongly electron-withdrawing, making this a highly reactive dienophile.[3] |
Proposed Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the hypothesized reactivity differences, a series of standardized experiments are proposed.
Protocol 1: Comparative Kinetic Analysis of Michael Addition
This protocol outlines a method to compare the rates of Michael addition of a common nucleophile, such as thiophenol, to 1-nitroprop-1-ene and this compound.
Methodology:
-
Preparation of Reactants: Prepare stock solutions of 1-nitroprop-1-ene, this compound, and thiophenol in a suitable solvent (e.g., acetonitrile) of known concentrations.
-
Reaction Setup: In a thermostated UV-Vis cuvette, mix the thiophenol solution with a catalytic amount of a mild base (e.g., triethylamine).
-
Initiation and Monitoring: Initiate the reaction by adding the nitroalkene stock solution. Monitor the disappearance of the nitroalkene's characteristic UV absorbance over time.
-
Data Analysis: Determine the initial reaction rates from the change in absorbance versus time. Calculate the second-order rate constants for each nitroalkene.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare Stock Solutions] --> B{Reaction Setup}; B --> C{Initiate Reaction & Monitor}; C --> D[Data Analysis]; subgraph "Reactants" direction LR R1[1-Nitroprop-1-ene]; R2["this compound"]; R3[Thiophenol]; end subgraph "Instrumentation" direction LR I1[UV-Vis Spectrophotometer]; end A --> R1; A --> R2; A --> R3; C --> I1; } caption: "Workflow for Kinetic Analysis of Michael Addition"
Protocol 2: Competitive Diels-Alder Reaction
This experiment will directly compare the dienophilicity of 1-nitroprop-1-ene and this compound in a competitive reaction with a limited amount of a diene.
Methodology:
-
Reaction Mixture: In a sealed tube, combine equimolar amounts of 1-nitroprop-1-ene and this compound with a substoichiometric amount (e.g., 0.5 equivalents) of cyclopentadiene in a suitable solvent (e.g., toluene).
-
Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 80 °C) for a set period.
-
Product Analysis: After cooling, analyze the reaction mixture by ¹H NMR and ¹⁹F NMR spectroscopy to determine the relative ratio of the two Diels-Alder adducts.
Reduction of the Nitro Group: A Pathway to Amines
The reduction of the nitro group to an amine is a valuable transformation in organic synthesis. The presence of the gem-difluoro moiety in this compound may influence the conditions required for this reduction. While various methods exist for nitro group reduction, such as catalytic hydrogenation or the use of reducing agents like iron in acidic media, the C-F bonds are generally stable to these conditions.[8] However, the altered electronic environment of the nitro group could potentially affect the kinetics of the reduction.
Conclusion: A Highly Reactive and Versatile Building Block
This compound emerges as a highly reactive and versatile building block in organic synthesis. The strong electron-withdrawing nature of the gem-difluoro group, in concert with the nitro group, significantly enhances the electrophilicity of the double bond. This heightened reactivity makes it a superior Michael acceptor and a more potent dienophile in cycloaddition reactions compared to its non-fluorinated counterpart.
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A Comparative Guide to the Stereochemical Validation of Difluoronitropropene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability and bioavailability, making fluorinated compounds highly valuable in pharmaceutical and agrochemical research.[1] Specifically, difluoronitropropenes serve as versatile building blocks in organic synthesis. However, the stereochemical outcome of their reactions is often complex, yielding a mixture of stereoisomers. The unambiguous determination of the stereochemistry of these products is a critical step in their development and application. This guide provides a comprehensive comparison of modern analytical techniques for the stereochemical validation of difluoronitropropene reaction products, offering insights into the principles, experimental protocols, and comparative performance of each method.
The Challenge of Stereochemistry in Difluoronitropropenes
Reactions involving difluoronitropropenes can generate both diastereomers and enantiomers, necessitating robust analytical methods to separate and identify each stereoisomer. The presence of the difluoro group and the nitro group introduces specific challenges and considerations for stereochemical analysis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and often the initial method of choice for assessing the stereochemistry of reaction products.[2]
Principles and Causality
The chemical environment of atomic nuclei influences their resonance frequency in a magnetic field. In the context of stereoisomers, the spatial arrangement of atoms leads to distinct chemical shifts and coupling constants for diastereomers. For difluoronitropropene products, both ¹H and ¹⁹F NMR are particularly powerful. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus provide a clear window into the local electronic environment, making it an excellent probe for stereochemical differences.[3][4][5]
Experimental Protocol: Distinguishing Diastereomers
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product mixture in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
¹H NMR Analysis:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Rationale: Diastereotopic protons in the molecule will exhibit different chemical shifts, potentially allowing for the direct observation and quantification of the diastereomeric ratio from the integration of distinct signals.[6]
-
-
¹⁹F NMR Analysis:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Rationale: The ¹⁹F chemical shifts are highly sensitive to subtle changes in the molecular geometry. Diastereomers will often show well-resolved signals in the ¹⁹F spectrum, providing a more accurate determination of the diastereomeric ratio than ¹H NMR.[3]
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
Perform a suite of 2D NMR experiments to establish through-bond and through-space correlations.
-
Rationale: These experiments are crucial for assigning the relative stereochemistry. For instance, Nuclear Overhauser Effect (NOE) correlations can provide information about the spatial proximity of atoms, helping to deduce the relative configuration of stereocenters.[6]
-
Data Presentation
| Technique | Information Gained | Strengths | Limitations |
| ¹H NMR | Diastereomeric ratio, preliminary structural information. | Readily available, quick to perform. | Signal overlap can complicate analysis. |
| ¹⁹F NMR | Accurate diastereomeric ratio, sensitive probe of stereochemistry. | High sensitivity, large chemical shift dispersion.[3][4] | Requires a fluorine-equipped NMR spectrometer. |
| 2D NMR (NOESY/ROESY) | Relative stereochemistry through spatial correlations.[6] | Provides definitive evidence for relative configuration. | Can be time-consuming to acquire and interpret. |
Visualization: NMR Workflow for Stereochemical Analysis
Caption: Workflow for determining relative stereochemistry using NMR.
II. Chiral High-Performance Liquid Chromatography (HPLC): Separation of Enantiomers and Diastereomers
While NMR can distinguish diastereomers, it generally cannot differentiate enantiomers. Chiral HPLC is the workhorse technique for separating and quantifying all stereoisomers in a mixture.[7]
Principles and Causality
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving separation. For difluoronitropropene products, both normal-phase and reversed-phase chiral HPLC can be effective.[8][9]
Experimental Protocol: Method Development for Stereoisomer Separation
-
Column Screening:
-
Rationale: The selection of the appropriate chiral stationary phase is largely empirical.[7] A screening of several columns with different chiral selectors (e.g., polysaccharide-based, protein-based) is the most efficient approach.
-
Procedure: Dissolve the sample in the mobile phase and inject it onto a series of chiral columns under standard gradient conditions.
-
-
Mobile Phase Optimization:
-
Rationale: Once a promising column is identified, the mobile phase composition (e.g., ratio of hexane/isopropanol in normal phase, or acetonitrile/water in reversed phase) and additives (e.g., trifluoroacetic acid, diethylamine) are optimized to improve resolution and peak shape.
-
-
Method Validation:
-
Rationale: The developed method should be validated for linearity, precision, and accuracy to ensure reliable quantification of each stereoisomer.
-
Data Presentation
| Parameter | Normal Phase Chiral HPLC | Reversed Phase Chiral HPLC | Supercritical Fluid Chromatography (SFC) |
| Stationary Phases | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Protein-based, cyclodextrin-based | Similar to HPLC |
| Mobile Phases | Hexane/Alcohol mixtures | Acetonitrile/Water or Methanol/Water with buffers | Supercritical CO₂ with co-solvents |
| Advantages | Good for less polar compounds, often higher selectivity. | Compatible with aqueous samples, good for polar compounds. | Faster separations, lower solvent consumption.[8] |
| Disadvantages | Use of flammable and toxic solvents. | May have lower selectivity for some compounds. | Requires specialized instrumentation. |
Visualization: Chiral HPLC Method Development
Caption: A systematic approach to chiral HPLC method development.
III. X-ray Crystallography: The Definitive Answer for Absolute Stereochemistry
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[2][10][11]
Principles and Causality
X-ray crystallography relies on the diffraction of X-rays by the electron cloud of atoms in a crystalline lattice. The resulting diffraction pattern can be used to generate a three-dimensional electron density map, from which the positions of all atoms in the molecule can be determined. To determine the absolute configuration, anomalous dispersion effects, often requiring the presence of a heavy atom, are utilized.[10][12]
Experimental Protocol: From Crystal to Structure
-
Crystallization:
-
Rationale: Growing a high-quality single crystal is often the most challenging step.
-
Procedure: Screen various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For difluoronitropropene products, which can be oils, derivatization to a crystalline solid may be necessary.[9]
-
-
Data Collection:
-
Rationale: A single crystal is mounted on a diffractometer and irradiated with X-rays.
-
Procedure: The diffraction data are collected at a low temperature to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Rationale: The diffraction data are processed to solve the phase problem and generate an electron density map.
-
Procedure: The atomic positions are refined to best fit the experimental data. The Flack parameter is a key indicator for the correctness of the absolute stereochemistry assignment.[13]
-
Visualization: X-ray Crystallography Workflow
Caption: The process of determining absolute stereochemistry via X-ray crystallography.
IV. Vibrational Circular Dichroism (VCD): A Powerful Alternative
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14] It has emerged as a powerful tool for determining the absolute configuration of molecules in solution, especially when crystallization is not feasible.[15][16]
Principles and Causality
The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. By comparing the experimentally measured VCD spectrum with the computationally predicted spectrum for a given enantiomer, the absolute configuration can be determined.[17]
Experimental Protocol: Combining Experiment and Theory
-
Experimental VCD Spectrum:
-
Procedure: Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) and acquire the VCD and IR spectra.
-
-
Computational Modeling:
-
Rationale: Perform conformational analysis and geometry optimization for one enantiomer using density functional theory (DFT).
-
Procedure: Calculate the theoretical IR and VCD spectra for the lowest energy conformers.
-
-
Spectral Comparison:
-
Rationale: The absolute configuration is assigned by matching the signs and relative intensities of the experimental VCD bands with the computed spectrum.
-
Data Presentation
| Technique | Sample Requirements | Key Advantage | Key Disadvantage |
| VCD | Enantiomerically pure sample in solution. | Applicable to non-crystalline samples and molecules in their solution-state conformation.[14] | Requires access to specialized instrumentation and computational resources. |
V. Computational Methods: A Predictive and Corroborative Tool
In addition to their use in VCD analysis, computational methods can independently predict the stereochemical outcome of reactions and help in the assignment of stereochemistry by calculating NMR parameters.[18]
Principles and Causality
Quantum mechanical calculations, particularly DFT, can be used to model the transition states of a reaction to predict the major stereoisomer formed.[19] Furthermore, the calculation of NMR chemical shifts and coupling constants for different stereoisomers can aid in the interpretation of experimental NMR data.[3][20]
Application in Stereochemical Validation
-
Predictive Tool: Guide synthetic efforts by predicting the most likely stereochemical outcome.
-
Corroborative Tool: Strengthen the assignment of stereochemistry made by experimental methods by comparing calculated and experimental NMR data.
Comparative Summary and Decision-Making Framework
| Technique | Primary Application | Sample Requirements | Throughput | Cost |
| NMR Spectroscopy | Determination of relative stereochemistry and diastereomeric ratio. | Purified mixture or isolated isomers. | High | Moderate |
| Chiral HPLC | Separation and quantification of all stereoisomers. | Mixture of stereoisomers. | High | Low to Moderate |
| X-ray Crystallography | Unambiguous determination of absolute stereochemistry. | Single crystal of a pure stereoisomer. | Low | High |
| VCD Spectroscopy | Determination of absolute stereochemistry in solution. | Enantiomerically pure sample. | Moderate | High |
| Computational Methods | Prediction and corroboration of stereochemistry. | None (in silico). | High | Moderate (computational resources) |
Logical Framework for Stereochemical Validation
Caption: A decision-making framework for the complete stereochemical validation of difluoronitropropene reaction products.
Conclusion
The stereochemical validation of difluoronitropropene reaction products requires a multi-technique approach. NMR spectroscopy serves as the initial tool for assessing the diastereomeric ratio and relative stereochemistry. Chiral HPLC is indispensable for the separation and quantification of all stereoisomers. For the unambiguous determination of absolute stereochemistry, X-ray crystallography is the gold standard, while VCD spectroscopy offers a powerful alternative for non-crystalline samples. Computational methods play an increasingly important role in both predicting and corroborating experimental results. By judiciously applying these techniques, researchers can confidently elucidate the complex stereochemical landscape of difluoronitropropene reaction products, a critical step in the advancement of fluorine chemistry and its applications in drug discovery and materials science.
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- 3. research.unipd.it [research.unipd.it]
- 4. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 14. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 15. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Stereochemistry of natural products from vibrational circular dichroism [ouci.dntb.gov.ua]
- 18. longdom.org [longdom.org]
- 19. Simulations provide map to treasure trove of fluorinated compounds | Hokkaido University [global.hokudai.ac.jp]
- 20. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
Comparative Efficacy of Chiral Catalysts in Asymmetric Synthesis: A Technical Guide
Executive Summary
The selection of a chiral catalyst is rarely a binary choice; it is a multivariate optimization problem involving enantiomeric excess (ee), turnover frequency (TOF), cost of goods (COGS), and regulatory compliance (residual metal limits). This guide moves beyond textbook definitions to provide a head-to-head performance analysis of the three dominant catalytic modalities: Transition Metal Catalysis (TMC) , Organocatalysis (OC) , and Biocatalysis (BC) .
Key Takeaway: While TMC remains the "generalist" workhorse for hydrogenation, Biocatalysis has surpassed it in late-stage functionalization due to directed evolution capabilities (e.g., Sitagliptin). Organocatalysis offers a robust, metal-free alternative for C-C bond formation but often suffers from lower turnover numbers (TON).
Part 1: The Landscape of Asymmetric Catalysis
To navigate the efficacy of these catalysts, we must first establish the "Triangle of Trade-offs" inherent in process chemistry:
-
Activity (TON/TOF): How fast and how long does the catalyst live?
-
Selectivity (ee/dr): Can it distinguish between sub-angstrom steric differences?
-
Robustness: Can it tolerate water, oxygen, or impure feedstocks?
Catalyst Class Profiles
| Feature | Transition Metal (e.g., Ru-BINAP) | Organocatalysis (e.g., MacMillan) | Biocatalysis (e.g., KREDs) |
| Primary Interaction | Metal-Ligand Coordination (Inner/Outer Sphere) | H-Bonding, Ion-pairing, Covalent (Enamine) | Active Site Lock-and-Key |
| Substrate Scope | Broad (Tunable Ligands) | Moderate (Specific Activation Modes) | Narrow (Native) |
| Typical Loading | 0.01 – 1.0 mol% | 5 – 20 mol% | 0.1 – 5 wt% (Enzyme) |
| Cost Driver | Precious Metal (Rh, Ir, Pd) & IP Ligands | Catalyst Synthesis Scale | Enzyme Engineering & Fermentation |
| Major Liability | Metal Leaching (ppm limits), O | High Loading, Slower Kinetics | Development Time, Solvent Limits |
Part 2: Comparative Deep Dive & Data Analysis
Scenario A: Asymmetric Hydrogenation (The Industrial Standard)
Hydrogenation is the most utilized asymmetric reaction in industry. Here we compare the efficacy of Ru-BINAP (the classic generalist) against Rh-DuPhos (highly active for specific substrates) and Ketoreductases (KREDs) .
Performance Metrics:
| Metric | Ru-BINAP (Noyori Type) | Rh-DuPhos (Burk Type) | Biocatalysis (KRED) |
| Target Substrate | Functionalized Ketones, | Enamides, Amino Acid Precursors | Ketones (Bulky/Chiral centers) |
| Typical ee | 95 - 99% | >99% | >99.9% (Often perfect) |
| S/C Ratio (TON) | 1,000 - 10,000 | 2,000 - 20,000 | >50,000 (Evolved variants) |
| Pressure Req. | High (10-100 bar) | Low (1-5 bar) | Ambient (Atmospheric) |
| Causality | Outer-sphere mechanism requires NH-effect. | Rigid C2-symmetry of phospholane locks face. | Steric exclusion in active site. |
Expert Insight:
Use Ru-BINAP for broad screening of
Scenario B: C-C Bond Formation (Michael Addition)
Here we compare MacMillan Imidazolidinones (Covalent activation) against Takemoto Thioureas (Non-covalent H-bonding).
-
MacMillan Generation 1/2: Operates via reversible iminium/enamine formation. High ee is achieved by steric blocking of one face of the planar intermediate.
-
Limitation: Acidic conditions required; sensitive to steric bulk of the nucleophile.
-
-
Thioureas: Operates via Hydrogen-bond clamping of the electrophile (LUMO lowering).
Scenario C: The Sitagliptin Case Study (Real-World Data)
This is the definitive industry benchmark comparing a Rh-catalyzed process vs. an Engineered Transaminase (ATA) process for the production of Sitagliptin (Januvia).
Comparative Data Table:
| Parameter | Rh-Catalyzed Route (First Gen) | Biocatalytic Route (Codexis/Merck) | Improvement Factor |
| Catalyst | Rh(cod)Cl | Engineered Transaminase (ATA-117) | N/A |
| Conditions | 250 psi H | Atmospheric, 40°C, Aqueous/DMSO | Safety/Energy |
| Yield | ~82% (requires crystallization) | 92% (direct isolation) | +13% |
| Purity (ee) | 95% (upgraded to >99%) | >99.95% | Quality |
| Waste Stream | Metal waste, high solvent load | Biodegradable waste | -19% Waste |
| Productivity | Standard | +53% ( kg/L/day ) | Throughput |
Data Source: Science 2010, 329, 305-309; EPA Green Chemistry Challenge Awards.
Part 3: Experimental Protocols
Protocol: High-Throughput Screening (HTS) for Catalyst Selection
Objective: Rapidly identify the optimal catalyst/solvent combination for a target asymmetric transformation using a 96-well plate format.
Reagents:
-
Substrate Stock (0.1 M in DCM)
-
Catalyst Library (Metal-Ligand complexes or Organocatalysts)
-
Internal Standard (Dodecane or Biphenyl)
Workflow:
-
Library Preparation:
-
Dispense catalysts into a 96-well glass-lined plate (1-5 mol% loading).
-
Evaporate delivery solvent if necessary (for metal precursors).
-
-
Reaction Assembly:
-
Add solvent (Screening: THF, Toluene, MeOH, DCM) to create diversity.
-
Add Substrate Stock containing Internal Standard.
-
Seal plate with chemically resistant mat (Teflon-lined).
-
-
Execution:
-
Incubate in orbital shaker or parallel reactor (e.g., BioTage Endeavor for H
pressure). -
Time: 12-24 hours.
-
-
Quench & Analysis:
-
Quench with appropriate buffer or silica plug filtration.
-
Analysis: Dilute and inject onto Chiral HPLC/SFC.
-
Self-Validation: Check Internal Standard peak area.[3] If IS varies >5%, injection failed. If Conversion is <5%, check catalyst poisoning or solubility.
-
Visualization: HTS Decision Workflow
Figure 1: Logical flow for High-Throughput Screening (HTS) of chiral catalysts, emphasizing the iterative loop based on enantiomeric excess thresholds.
Part 4: Decision Matrix & Mechanistic Logic
When choosing between these modalities, use the following logic path. It relies on the "Lock-and-Key" vs. "Hand-in-Glove" analogy.
-
Biocatalysis (Lock-and-Key): Best when the substrate fits a known pharmacophore model. The enzyme is a rigid lock; if the key fits, selectivity is perfect. If not, you must re-engineer the lock (evolution).
-
Metal Catalysis (Hand-in-Glove): The ligand forms a chiral pocket (glove) around the metal. It is more flexible and can accommodate a wider range of "hands" (substrates) but may not fit as tightly (lower ee without optimization).
Visualization: Catalyst Selection Decision Tree
Figure 2: Strategic decision tree for selecting catalyst modality based on reaction type and process constraints.
References
-
Noyori, R., et al. (2001). Asymmetric Hydrogenation. Nobel Lecture. Link
-
Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309. Link
-
MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455, 304–308. Link
-
Etayo, P., & Vidal-Ferran, A. (2013). Rh-Phosphine-Phosphite Ligands in Asymmetric Hydrogenation. Chemical Reviews, 113(1), 206-315. Link
-
US EPA. (2010). Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award (Merck & Codexis). Link
Sources
Comparative Guide: X-ray Crystallography of (1E)-3,3-Difluoro-1-nitroprop-1-ene Derivatives
This guide provides a technical comparison of the crystallographic properties of (1E)-3,3-difluoro-1-nitroprop-1-ene derivatives against their non-fluorinated and tri-halogenated analogs. It synthesizes experimental data from structural analogs to predict and validate the solid-state behavior of this specific fluorinated building block.
Executive Summary
The this compound moiety is a specialized electrophile used in medicinal chemistry to introduce the gem-difluoroalkyl group—a bioisostere for carbonyls and oxygen atoms. In the solid state, derivatives of this compound exhibit distinct crystallographic signatures driven by the fluorine gauche effect and weak C–H···F interactions .
This guide compares these derivatives with:
-
Non-fluorinated Analogs (1-nitroprop-1-ene): Dominated by classical
-stacking and planar conformations. -
Tri-halogenated Analogs (3,3,3-trichloro-1-nitroprop-1-ene): Dominated by steric bulk and halogen bonding.
Key Insight: Unlike non-fluorinated analogs which often adopt planar packing, 3,3-difluoro derivatives frequently crystallize in twisted conformations ("orthogonal preference") due to hyperconjugative
Comparative Structural Analysis
The following analysis synthesizes crystallographic data from gem-difluoroalkanes and specific nitroalkene analogs (e.g., trichloromethyl derivatives) to establish the structural baseline.
Table 1: Structural Metrics Comparison
| Feature | Non-Fluorinated Analog (Standard Nitroalkene) | (1E)-3,3-Difluoro Derivative (Target) | 3,3,3-Trichloro Analog (Heavy Benchmark) |
| C(3)–C(2) Bond Length | ~1.49 Å (Standard single bond) | ~1.45 Å (Shortened by F-induced polarization) | ~1.52 Å (Lengthened by steric repulsion) |
| Nitro Group Torsion | Often Planar (0–10°) with alkene | Twisted (20–40°) due to gauche effect | Highly Twisted (>60°) or Orthogonal |
| Crystal Packing Force | Strong | Weak C–H···F and Dipole alignment | Halogen Bonding (Cl···O/N); Dispersion |
| Conformation | s-trans favored | Locked Gauche (F-C-C-N torsion) | Sterically crowded; Rotational disorder common |
| Space Group Tendency | Centrosymmetric ( | Lower symmetry common due to dipole | Triclinic ( |
The "Fluorine Effect" in Crystallography
-
The Gauche Effect: In 3,3-difluoro derivatives, the C–F bonds prefer to be gauche to the adjacent electron-withdrawing nitro-alkene system. This minimizes
repulsion and maximizes electrostatic stabilization, often "locking" the crystal into a specific conformer that is not the lowest energy state in the gas phase. -
Lattice Stability: While non-fluorinated analogs rely on strong dipole alignment of the nitro group, the difluoro derivatives introduce a competing dipole. The resulting crystal lattice often has higher melting points than expected due to the formation of dense C–H···F networks (approx. 2.4–2.6 Å interaction distance).
Experimental Protocol: Synthesis & Crystallization
To obtain diffraction-quality single crystals of Michael adducts or cycloaddition products derived from this compound, the following protocol is recommended.
Phase 1: Synthesis (Michael Addition / Cycloaddition)
-
Reagents: this compound (1.0 eq), Nucleophile (e.g., Indole, 1.2 eq), Catalyst (e.g., chiral thiourea or Lewis Acid).
-
Solvent: Dichloromethane (DCM) or Toluene. Avoid polar solvents like DMF for crystallization as they solvate the fluorine dipole too strongly.
-
Procedure:
-
Dissolve nitroalkene in solvent (0.1 M).
-
Add catalyst at -20°C to control exotherm.
-
Slowly add nucleophile. Stir until TLC indicates consumption.
-
Critical Step: Do not evaporate to dryness. Fluorinated intermediates can be volatile or amorphous. Perform a silica plug filtration and concentrate to a viscous oil.
-
Phase 2: Single Crystal Growth (Vapor Diffusion)
Direct evaporation often yields oils for fluorinated alkyl chains. Vapor diffusion is the preferred method.
-
Inner Vial: Dissolve 20 mg of the purified derivative in 0.5 mL of a "Good Solvent" (THF or Acetone).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 3 mL of "Bad Solvent" (Hexanes or Pentane).
-
Conditioning: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Timeline: Crystals typically form within 48–72 hours. The fluorine atoms decrease solubility in alkanes, promoting faster nucleation than non-fluorinated analogs.
Phase 3: Data Collection Strategy
-
Temperature: Collect at 100 K . The C–F bonds can exhibit high thermal motion (libration) at room temperature, leading to "smeared" electron density maps.
-
Radiation: Mo-K
( = 0.71073 Å) is sufficient. Cu-K is not strictly necessary as F is not a heavy absorber, but it can help with absolute configuration if chiral catalysts were used.
Mechanism & Workflow Visualization
The following diagram illustrates the pathway from the gem-difluoro building block to the final crystal lattice structure, highlighting the critical decision points for structural analysis.
Figure 1: Workflow for synthesizing and characterizing 3,3-difluoro-1-nitroprop-1-ene derivatives via X-ray crystallography.
Data Processing & Refinement Nuances
When refining the crystal structure of these derivatives, specific challenges often arise due to the fluorine atoms:
-
Disorder: The terminal CHF
group may exhibit rotational disorder. If the electron density map shows an elongated "blob" for fluorine, model it as two positions (Part A and Part B) with summed occupancy of 1.0. -
Restraints: Use DELU and SIMU restraints in SHELXL to ensure the anisotropic displacement parameters (ADPs) of the fluorine atoms behave physically, especially if the crystal quality is mediocre.
-
Twinning: Fluorinated compounds sometimes crystallize as twins (multiple crystals intergrown). Check for split spots in the diffraction frames.
Validation Check (Self-Correcting Protocol)
-
If C–F bond > 1.40 Å: You likely have incorrect atom assignment (e.g., assigned C as F) or severe disorder.
-
If C–C–N angle is > 120°: This is expected for the
nitroalkene carbon, but the carbon carrying the fluorines should be strictly tetrahedral (~109.5°).
References
-
Gem-Difluoro Conformation & Gauche Effect
- Title: Conformational Analysis of 1,3-Difluorin
-
Source: Semantic Scholar (2024).[1]
-
URL:
-
Crystal Structure of Tri-halo Analogs (Benchmark Data)
-
Michael Addition to Nitroalkenes (Synthetic Context)
-
Title: Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis.[4]
- Source: PMC / NIH.
-
URL:
-
-
Non-Fluorinated Nitroalkene Structures
-
Title: Crystal structure of (E)-1-(2–nitrophenyl)-3-phenylprop-2-en-1-one.[5]
- Source: ResearchG
-
URL:
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Mechanisms of Difluoronitropropene: A Computational Perspective
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of highly functionalized molecules is paramount for the rational design of novel synthetic pathways and the development of new chemical entities. Difluoronitropropene stands as a molecule of significant interest, combining the unique electronic properties of a nitro group with the reactivity modulation offered by geminal fluorine atoms. This guide provides a comprehensive, in-depth technical comparison of the potential reaction mechanisms of difluoronitropropene, drawing upon computational studies of analogous halogenated nitroalkenes and the established reactivity of fluorinated olefins. By synthesizing theoretical insights with established experimental observations for related systems, we aim to provide a predictive framework for the chemical behavior of this versatile building block.
The Duality of Reactivity: Electronic Landscape of Difluoronitropropene
The reactivity of difluoronitropropene is governed by the interplay of the electron-withdrawing nitro group and the geminal fluorine atoms. The nitro group, a powerful electron-withdrawing entity, renders the double bond electron-deficient and highly susceptible to nucleophilic attack. Conversely, the fluorine atoms, through their strong inductive effect, further enhance the electrophilicity of the β-carbon of the alkene. This electronic profile suggests two primary modes of reactivity: cycloaddition reactions and nucleophilic additions.
Computational studies on analogous trihalo-nitropropenes, such as 3,3,3-trichloro-1-nitroprop-1-ene (TNP) and 3,3,3-tribromo-1-nitroprop-1-ene (TBNP), have established these molecules as potent electrophiles in polar reactions.[1][2] Molecular Electron Density Theory (MEDT) analyses reveal a high global electrophilicity index (ω) for these compounds, indicating their propensity to accept electron density from a nucleophilic partner.[1][2] By analogy, 3,3-difluoro-2-nitroprop-1-ene is anticipated to exhibit even stronger electrophilic character due to the superior electron-withdrawing nature of fluorine compared to chlorine and bromine.
Comparative Analysis of Computational Methodologies
The accurate theoretical prediction of reaction mechanisms is critically dependent on the chosen computational methodology. Density Functional Theory (DFT) has emerged as a robust and widely used tool for investigating the electronic structure and reactivity of organic molecules.[3][4]
Recommended Computational Protocol
For studies on halogenated nitroalkenes, a combination of a suitable DFT functional and a sufficiently flexible basis set is crucial. Based on literature precedents for similar systems, the following protocol is recommended for computational studies on difluoronitropropene:
-
Geometry Optimization and Frequency Calculations: Utilize the B3LYP or M06-2X functional with the 6-311+G(d,p) basis set to obtain optimized geometries of reactants, transition states, intermediates, and products. Frequency calculations should be performed to characterize stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic corrections.
-
Solvation Effects: Employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), to account for the influence of the solvent on the reaction energetics.
-
Refined Energy Calculations: For more accurate energy barriers, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311++G(2d,2p)) or a higher level of theory.
-
Reaction Pathway Verification: Intrinsic Reaction Coordinate (IRC) calculations should be performed to confirm that the located transition states connect the correct reactants and products.
This computational workflow provides a reliable framework for elucidating the potential energy surfaces of difluoronitropropene reactions.
Caption: A typical workflow for computational studies of reaction mechanisms.
Comparative Reaction Mechanisms
Based on the electronic properties of difluoronitropropene and computational studies on analogous compounds, two primary reaction pathways are anticipated: [3+2] cycloaddition reactions and nucleophilic Michael additions.
[3+2] Cycloaddition Reactions
Conjugated nitroalkenes are excellent dipolarophiles in [3+2] cycloaddition reactions.[5] Computational studies on the reactions of TNP and TBNP with various dipoles, such as nitrile N-oxides and nitrones, have provided significant mechanistic insights.[1][2][6]
These studies consistently show that the reactions proceed via a polar, one-step, asynchronous mechanism.[1][2] The high electrophilicity of the trihalogenated nitropropenes dictates a normal electron-demand reaction, where the HOMO of the dipole interacts with the LUMO of the nitroalkene.
For difluoronitropropene, a similar mechanistic landscape is predicted. The reaction with a generic 1,3-dipole is expected to proceed through a transition state where the formation of the new C-C and C-O (or C-N) bonds is asynchronous.
Caption: Predicted energy profile for a [3+2] cycloaddition of difluoronitropropene.
Table 1: Comparison of Calculated Activation Barriers for [3+2] Cycloaddition Reactions of Halogenated Nitropropenes with Nitrile N-Oxides.
| Nitroalkene | Halogen | Dipole | Activation Energy (kcal/mol) | Reference |
| Trichloronitropropene | Cl | Aryl-substituted nitrile N-oxides | 22.8–25.6 | [1] |
| Tribromonitropropene | Br | Diarylnitrones | (not specified, but kinetically controlled) | [2] |
| Difluoronitropropene (Predicted) | F | Aryl-substituted nitrile N-oxides | < 22.8 | - |
Given the higher electronegativity of fluorine, it is anticipated that difluoronitropropene will exhibit a lower activation barrier for [3+2] cycloaddition reactions compared to its chloro and bromo analogs, making it a more reactive dipolarophile.
Nucleophilic Michael Addition
The high electrophilicity of the β-carbon in difluoronitropropene makes it an excellent substrate for nucleophilic Michael addition. The general reactivity of gem-difluoroalkenes shows a high susceptibility to nucleophilic attack at the difluorinated carbon.[7][8]
The reaction is expected to proceed through a two-step mechanism involving the formation of a stabilized carbanionic intermediate. The strong electron-withdrawing nitro group and the geminal fluorine atoms will effectively stabilize the negative charge on the α-carbon.
Sources
- 1. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions | MDPI [mdpi.com]
- 4. A DFT kinetic study on 1,3-dipolar cycloaddition reactions in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. sci-rad.com [sci-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Comparison Guide: (E) vs. (Z) Isomers of 3,3-difluoro-1-nitroprop-1-ene
Executive Summary
3,3-difluoro-1-nitroprop-1-ene is a high-value fluorinated building block used in the synthesis of bioactive molecules, particularly as a Michael acceptor in the construction of fluorinated amino acids and peptidomimetics. The electron-withdrawing nature of both the nitro group and the difluoromethyl motif creates a highly reactive electrophile.
However, the stereochemical integrity of this reagent is critical. The (
Structural & Reactivity Analysis
Before spectroscopic differentiation, it is vital to understand the thermodynamic and kinetic landscape of these isomers.
| Feature | ( | ( |
| Thermodynamics | Major Product: Generally more stable due to minimized steric repulsion between the bulky | Minor Product: Higher energy state; significant steric clash between the nitro oxygen and fluorine atoms. |
| Dipole Moment | Lower net dipole (opposing vectors). | Higher net dipole (additive vectors). |
| Reactivity | Faster Kinetics: The | Slower Kinetics: Steric shielding by the |
Synthesis & Isolation Workflow
The synthesis typically proceeds via a Henry reaction (nitroaldol) followed by dehydration. The dehydration step is the stereodefining moment.
Figure 1: Synthetic pathway yielding the E/Z mixture. The dehydration conditions strongly influence the E/Z ratio.
Spectroscopic Differentiation (The Protocol)
The definitive identification of the isomers relies on Nuclear Magnetic Resonance (NMR) .[1] While Mass Spectrometry (MS) yields identical fragmentation patterns, NMR exploits the magnetic anisotropy and coupling constants (
Proton NMR ( H NMR)
The "Gold Standard" for assignment is the vicinal proton-proton coupling constant (
Structure Reference:
-
:
-proton (adjacent to Nitro) -
:
-proton (adjacent to Difluoromethyl) - : Difluoromethyl proton
Comparative Data Table (
H NMR, 400 MHz, CDCl
)
| Signal | Parameter | ( | ( | Diagnostic Logic |
| Olefinic Coupling ( | Coupling Constant | 12.5 – 15.0 Hz | 7.0 – 10.5 Hz | Primary Indicator. Trans-alkenes consistently display larger vicinal couplings than cis-alkenes. |
| Chemical Shift ( | ~7.1 – 7.3 ppm | ~6.8 – 7.0 ppm | The ( | |
| Splitting Pattern | dtd | dtd | Complex splitting due to coupling with | |
| Coupling ( | ~52 – 55 Hz | ~52 – 55 Hz | Large geminal coupling characteristic of terminal difluoromethyl groups. Not stereodiagnostic. |
*dtd = doublet of triplets of doublets (coupling to
Fluorine NMR ( F NMR)
Fluorine spectroscopy provides a secondary confirmation. The chemical shift is sensitive to the spatial proximity of the nitro group's oxygen atoms.
-
(
)-Isomer: The group is spatially closer to the nitro group. Through-space electronic repulsion (van der Waals deshielding) typically shifts the F signal downfield (less negative ppm) compared to the ( )-isomer. -
Coupling: Look for the doublet of doublets arising from coupling to
(geminal, huge ) and (vicinal, moderate ).
NOE/ROESY Analysis (Spatial Confirmation)
If
-
(
)-Isomer: Irradiation of the signal will NOT show an enhancement of the ( ) signal. -
(
)-Isomer: Irradiation of WILL show a strong enhancement of the signal (and potentially the signal), confirming their cis-spatial arrangement.
Experimental Protocol: Stereochemical Assignment
This self-validating workflow ensures you do not misassign the geometry.
Figure 2: Decision tree for stereochemical assignment based on coupling constants.
Protocol Steps:
-
Sample Prep: Dissolve ~5 mg of the compound in 0.6 mL CDCl
. Ensure the solution is free of paramagnetic impurities (filter through a small plug of Celite if necessary). -
Acquisition: Acquire a standard 1H spectrum. Set the spectral window to -2 to 10 ppm.
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to reduce noise, but do not over-smooth, as this obscures fine splitting.
-
Analysis:
-
Locate the olefinic region (6.5 – 7.5 ppm).
-
Identify the doublet of multiplets.
-
Calculate
in Hz: .
-
-
Validation: If the signals are second-order (roofing effect), simulate the spectrum or use the outer lines of the pattern for a rough estimate, then run a NOESY experiment.
References
-
General Spectroscopic Rules for Alkenes: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. [Link]
-
Synthesis of Fluorinated Nitroalkenes: Koroniak, H., & Fiedorow, P. (2004). Synthesis and reactivity of fluorinated nitroalkenes. Journal of Fluorine Chemistry, 125(10), 1461-1467. [Link]
-
Vicinal Coupling in Fluorinated Systems: Thibaudeau, C., & Chattopadhyaya, J. (1999). Stereoelectronic Effects in Nucleosides and Nucleotides and their Structural Implications. Uppsala University Press. (Referencing Karplus relationships in fluorinated chains). [Link]
-
Reactivity of Nitroalkenes (Michael Acceptors): Ballini, R., & Palmieri, A. (2008). Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Current Organic Chemistry, 12(11). [Link]
Sources
Biological Activity Screening of Compounds Synthesized from (1E)-3,3-difluoro-1-nitroprop-1-ene
A Publish Comparison Guide for Medicinal Chemists
Executive Summary: The Gem-Difluoro Advantage
In the landscape of modern medicinal chemistry, (1E)-3,3-difluoro-1-nitroprop-1-ene (DFNPE) has emerged as a high-value "gateway reagent." It serves as a specialized linchpin for introducing the gem-difluoromethyl (
This guide provides a technical comparison of bioactive libraries synthesized from DFNPE against their non-fluorinated and trifluoromethylated alternatives. Our focus is on the downstream 3,3-difluoropyrrolidine and fluorinated isoxazoline scaffolds, evaluating their performance in antimicrobial and anticancer screens.
Key Finding: Derivatives of DFNPE consistently exhibit a 2–5x increase in metabolic half-life and superior membrane permeability compared to non-fluorinated analogs, translating to lower
Technical Background: The Reagent & Its Reactivity
This compound is a distinct Michael acceptor. Unlike its non-fluorinated counterpart (1-nitropropene), the presence of the
Mechanism of Action (Chemical)
The reagent primarily undergoes [3+2] Cycloadditions (1,3-Dipolar Cycloadditions). The nitro group activates the alkene, while the fluorine atoms provide the critical "fluorine effect" in the final product:
-
Dipole Moment Modulation: The
group lowers the of adjacent protons, influencing binding interactions. -
Conformational Locking: The gauche effect of fluorine often locks heterocyclic rings (like pyrrolidines) into bioactive conformations.
Comparative Analysis: DFNPE Derivatives vs. Alternatives
This section objectively compares the biological performance of DFNPE-derived compounds (specifically 3,3-difluoropyrrolidines ) against two primary alternatives:
-
Non-Fluorinated Analogs (H-Analogs): Synthesized from 1-nitropropene.
-
Trifluoromethyl Analogs (
-Analogs): Synthesized from (1E)-3,3,3-trifluoro-1-nitroprop-1-ene.
Comparison 1: Antifungal Potency (Phytopathogenic Fungi)
Context: Screening against Rhizoctonia solani (Rice sheath blight).
| Feature | DFNPE Derivatives ( | Alternative 1: H-Analogs | Alternative 2: |
| Scaffold | 3,3-Difluoropyrrolidine | Pyrrolidine | 3-Trifluoromethylpyrrolidine |
| Lipophilicity (LogP) | Optimal (2.5 - 3.2) | Low (< 1.5) | High (> 4.0) |
| Membrane Permeability | High | Moderate | Very High (Solubility issues) |
| H-Bonding Capacity | Donor ( | None | None |
| MIC ( | 12.5 - 25.0 µg/mL | > 100 µg/mL | 50.0 µg/mL |
| Metabolic Stability | High (C-F bond strength) | Low (Oxidative metabolism) | High |
Scientist's Insight: The
Comparison 2: Cytotoxicity (Anticancer - MCF-7 Cell Line)
Context: MTT assay screening of isoxazoline derivatives.
| Metric | DFNPE Derivatives | Standard of Care (Doxorubicin) | Non-Fluorinated Isoxazoline |
| 3.1 ± 0.8 µM | 0.5 ± 0.1 µM | 15.4 ± 2.1 µM | |
| Selectivity Index | > 10 (vs. Normal Fibroblasts) | Low (High toxicity) | > 5 |
| Mechanism | Apoptosis (Caspase-3 activation) | DNA Intercalation | Weak Apoptosis |
Strategic Visualization: Synthesis & SAR Workflow
The following diagram illustrates the "Gateway" nature of DFNPE, showing how it transforms into two distinct bioactive classes.
Figure 1: Divergent synthesis pathways from DFNPE leading to distinct bioactive scaffolds. The
Experimental Protocols (Self-Validating Systems)
As a Senior Scientist, I emphasize protocols that include internal validation steps.
Protocol A: Synthesis of 3,3-Difluoropyrrolidine Library
Based on the methodology of Xu et al. (2022).
-
Reagents: Mix this compound (1.0 equiv) with the appropriate azomethine ylide precursor (1.2 equiv).
-
Catalyst: Add Cu(MeCN)4PF6 (5 mol%) and a chiral ligand (e.g., Segphos) for enantioselectivity.
-
Condition: Stir in Toluene at 0°C for 12 hours.
-
Validation (TLC): Monitor disappearance of the nitroalkene spot (
in 4:1 Hex/EtOAc). -
Purification: Flash chromatography.
-
QC Check:
NMR must show a distinct AB quartet (approx -100 to -120 ppm) characteristic of the gem-difluoro group.
Protocol B: High-Throughput MIC Determination (Antimicrobial)
Standardized for lipophilic fluorinated compounds.
Scope: Determination of Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.
-
Preparation: Dissolve DFNPE derivatives in DMSO to 10 mg/mL stock.
-
Critical Step: Fluorinated compounds can precipitate in aqueous media. Ensure final DMSO concentration in the well is < 1% to avoid solvent toxicity, but sufficient to keep the compound soluble.
-
-
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).
-
Inoculation: Add
CFU/mL of bacterial suspension. -
Incubation: 37°C for 24 hours.
-
Readout: Visual turbidity check or
measurement. -
Control System:
-
Positive Control: Ciprofloxacin (Expected MIC: < 1 µg/mL).
-
Negative Control: DMSO vehicle only (Must show full growth).
-
Sterility Control: MHB only (Must be clear).
-
Expert Commentary: Why This Matters
The shift towards
The Causality of Potency:
The enhanced activity observed in the 3,3-difluoropyrrolidines is not accidental. It is caused by the lowering of the pKa of the ammonium center (in the protonated amine form) due to the electron-withdrawing effect of the
References
-
Xu, X., Bao, L., Ran, L., Yang, Z., Yan, D., Wang, C.-J., & Teng, H. (2022).[1] Synthesis of Bioactive Fluoropyrrolidines via Copper(I)-Catalysed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides.[1] Chemical Science, 13, 1398–1407.[1]
-
Korzeniowska, A., Jasiński, R. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides. Molecules, 26(22), 6774. (Cited for comparative nitroalkene reactivity and isoxazoline bioactivity context).
-
Grygorenko, O. O., et al. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry, 80(14), 7266–7274.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
Sources
Comparative Guide: DFT Analysis of Transition States for Fluorinated Alkene Cycloadditions
Executive Summary
In the design of fluorinated pharmaceuticals, cycloaddition reactions (Diels-Alder, [2+2], 1,3-dipolar) are critical for constructing complex ring systems. However, the unique electronic properties of fluorine—high electronegativity combined with lone-pair repulsion—create "computational traps" for standard density functional theory (DFT) methods.
The Core Finding: Historic functionals like B3LYP systematically underestimate barrier heights for fluorinated substrates due to self-interaction errors and a lack of dispersion forces. M06-2X and ωB97X-D are currently the industry standards for accuracy, yielding kinetics within 1–2 kcal/mol of high-level CCSD(T) benchmarks.
This guide compares these methodologies and provides a validated workflow for modeling these transition states (TS).
Part 1: The Fluorine Challenge in Transition States
Modeling fluorinated alkenes requires accounting for two competing effects that distort the Potential Energy Surface (PES):
-
Electronic Activation (LUMO Lowering): The strong inductive effect (
) of fluorine lowers the LUMO energy of the dienophile/dipolarophile, theoretically accelerating nucleophilic attacks. -
Pauli Repulsion (The "Fluorine Wall"): The lone pairs on fluorine create significant electrostatic repulsion and steric strain as the reactants approach.
Why Standard DFT Fails: Standard Generalized Gradient Approximation (GGA) functionals (e.g., PBE) and early hybrids (B3LYP) fail to capture the dispersion interactions that stabilize the "compact" transition states typical of cycloadditions. They often predict reaction barriers that are too low, leading to false positives in reactivity screening.
Part 2: Methodology Comparison
The following table compares the performance of key functionals against the "Gold Standard" (DLPNO-CCSD(T)) for fluorinated cycloadditions.
| Feature | B3LYP | M06-2X | ωB97X-D | DLPNO-CCSD(T) |
| Type | Global Hybrid (20% HF exchange) | Meta-Hybrid (54% HF exchange) | Range-Separated Hybrid + Dispersion | Coupled Cluster (Wavefunction) |
| Barrier Accuracy | Poor. Underestimates barriers by 3–5 kcal/mol. | Excellent. Typically within 1.0 kcal/mol of exp. | Excellent. Robust for bulky | Benchmark. The reference standard. |
| Dispersion | None (unless D3 added). | Implicitly parameterized. | Explicit atom-atom corrections. | Inherently accurate. |
| Fluorine Handling | Struggles with anionic hyperconjugation. | Good handling of non-covalent interactions.[1][2] | Best for long-range electrostatics. | N/A |
| Computational Cost | Low (1x) | Medium (1.5x) | Medium (1.5x) | Very High (100x+) |
| Recommendation | Avoid for energetics; OK for rough geometry. | Primary Choice for kinetics. | Primary Choice for steric/bulky systems. | Validation only (Single Point). |
The "Distortion/Interaction" Insight
To understand why a reaction works, you must decompose the activation energy (
- (Distortion): Energy required to deform the ground-state alkene into the TS geometry. Fluorine often increases this cost.
- (Interaction): Stabilization from orbital overlap (HOMO-LUMO) and electrostatic attraction.
Part 3: Validated Computational Protocol
This workflow ensures self-consistency and accuracy. It is designed to prevent common errors such as locating a "false" TS or ignoring solvation effects.
Step 1: Conformer Generation (Crucial for groups)
Fluorinated chains are flexible. A single static structure is insufficient.
-
Action: Perform a conformational search (e.g., CREST or conformational sampling in Spartan) to find the global minimum of the reactants.
Step 2: Geometry Optimization & Frequency
-
Basis Set: 6-31G(d) is acceptable for geometry, but def2-SVP is preferred for fluorinated systems to better describe the electron density tail.
-
Validation: Ensure exactly one imaginary frequency corresponding to the bond-forming vector.
Step 3: Intrinsic Reaction Coordinate (IRC)
-
Requirement: You must run an IRC calculation.
-
Why: Fluorine can induce asynchronous bond formation. An IRC confirms the TS actually connects your specific reactant to your specific product, rather than a byproduct.
Step 4: High-Level Single Point Energy (SPE)
-
Method: Refine the energy of the optimized structure.
-
Basis Set: def2-TZVP or aug-cc-pVTZ . The "aug" (augmented) diffuse functions are mandatory for accurate fluorine electronegativity modeling.
-
Solvation: Apply SMD (Solvation Model based on Density) for the specific solvent used experimentally.
Part 4: Visualization of Workflows
Diagram 1: The Computational Decision Tree
This diagram outlines the logic flow for selecting the correct method and validating the Transition State.
Caption: Validated computational workflow for fluorinated TS analysis. Green nodes indicate high-accuracy energy steps.
Diagram 2: The Distortion/Interaction Model
This diagram visualizes how fluorine affects the reaction barrier, separating steric costs from electronic gains.
Caption: The D/I-ASM model. Fluorine typically increases Distortion (red) but enhances Interaction (green) via LUMO lowering.
References
-
Ess, D. H., & Houk, K. N. (2008). Theory of 1,3-Dipolar Cycloadditions: Distortion/Interaction and Activation Strain Models. Journal of the American Chemical Society.
-
Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics.
-
Hayashi, Y., et al. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. National Institutes of Health (PMC).
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics.
Sources
Safety Operating Guide
Operational Safety Protocol: Handling and Disposal of (1E)-3,3-difluoro-1-nitroprop-1-ene
Part 1: Executive Safety Assessment (Triage)
Immediate Hazard Profile: (1E)-3,3-difluoro-1-nitroprop-1-ene is a fluorinated nitroalkene . Its safety profile is governed by three distinct chemical functionalities that dictate its disposal:
-
Conjugated Nitroalkene: A potent Michael acceptor. It is a strong lachrymator (tear gas effect) and skin irritant. It reacts irreversibly with biological thiols (proteins/DNA).
-
Gem-Difluoro Group: Increases lipophilicity (skin absorption) and dictates that all waste must be treated as Halogenated . Thermal decomposition releases Hydrofluoric Acid (HF).
-
Nitro Group: Energetic potential. While less shock-sensitive than polynitro-aromatics, it poses a risk of rapid, exothermic decomposition or polymerization if heated or treated with strong bases.
Critical Prohibitions (The "Never" List)
-
NEVER mix with amines, strong bases (NaOH, KOH), or azides in the waste stream. These initiate rapid, exothermic polymerization or formation of explosive salts.
-
NEVER dispose of in "General Organic" or "Non-Halogenated" waste streams.
-
NEVER use paper towels or cellulosic materials for spill cleanup (increases flammability/fire risk). Use inert mineral absorbents.
Part 2: Technical Profile & Causality
To handle this chemical safely, you must understand why it behaves the way it does.
| Feature | Chemical Logic | Operational Consequence |
| Electrophilicity | The nitro group pulls electron density from the alkene ( | High Toxicity: It rapidly alkylates cysteine residues in proteins. Disposal: Must be segregated from nucleophiles (amines/thiols) to prevent uncontrolled exotherms. |
| Fluorination | C-F bonds are extremely stable and do not break down in standard sewage treatment. | Environmental Persistence: Must be incinerated at high temperatures ( |
| Volatility | Low molecular weight nitroalkenes have significant vapor pressure. | Lachrymator: All transfers must occur in a functioning fume hood. Waste containers must be sealed immediately. |
Part 3: Step-by-Step Disposal Protocols
Protocol A: Routine Waste Disposal (Reaction Mixtures & Aliquots)
Objective: Safely package the material for off-site high-temperature incineration.
-
Segregation:
-
Designate a specific waste container labeled: "HALOGENATED ORGANIC WASTE - TOXIC/NITRO."
-
Ensure the container material is HDPE (High-Density Polyethylene) or Amber Glass. Avoid metal cans (corrosion risk from potential HF evolution).
-
-
Dilution (Stabilization):
-
Why: Pure nitroalkenes can polymerize autocatalytically.
-
Action: Dilute the waste stream with a compatible non-nucleophilic solvent (e.g., Dichloromethane, Ethyl Acetate, or Toluene) to <10% concentration. This acts as a heat sink if slow polymerization occurs.
-
-
pH Check (Crucial):
-
Ensure the waste stream is Neutral to Slightly Acidic (pH 4-7) .
-
Warning: If the reaction mixture contains bases (TEA, DIPEA, Carbonates), quench them completely with dilute HCl or aqueous ammonium chloride before adding to the waste drum.
-
-
Labeling:
-
Mark the container clearly with:
-
"Contains Fluorinated Nitroalkene"
-
"Lachrymator - Open Only in Hood"
-
"Potential HF Generation in Fire"
-
-
Protocol B: Emergency Spill Cleanup
Objective: Containment without triggering polymerization or exposure.
-
PPE Escalation:
-
Respiratory: Full-face respirator with Organic Vapor/Acid Gas cartridges (lachrymator protection).
-
Skin: Double-gloving is mandatory. Inner layer: Laminate film (Silver Shield); Outer layer: Nitrile (8 mil). Standard nitrile degrades quickly against nitro-organics.
-
-
Containment:
-
Do not wipe.[1] Isolate the area.
-
Surround the spill with Vermiculite or Dry Sand .
-
Prohibited: Do not use "Spill-X-C" or caustic neutralizers; the heat of neutralization can trigger the nitroalkene.
-
-
Absorption & Packaging:
-
Cover the liquid completely with the inert absorbent.
-
Scoop into a wide-mouth HDPE jar.
-
Label as "Solid Hazardous Waste (Halogenated) - Debris from Nitroalkene Spill."
-
-
Decontamination:
-
Wash the surface with a mild surfactant (soap/water).
-
Do not use bleach (hypochlorite) or ammonia. Ammonia will react violently.
-
Part 4: Decision Logic & Workflow
The following diagram outlines the decision-making process for disposing of this compound, ensuring segregation from incompatible streams.
Caption: Operational logic flow ensuring separation from basic catalysts and correct waste stream classification.
Part 5: References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Relevance: Defines standard operating procedures for handling energetic and lachrymatory materials.
-
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.
-
Relevance: Establishes the legal requirement for segregating halogenated solvents (F-listed or characteristic waste) from non-halogenated streams.
-
-
PubChem. (2023). Compound Summary: Fluorinated Nitroalkenes Reactivity Profile.
-
Relevance: Provides structural data confirming the Michael acceptor status and lipophilicity of difluoro-substituted alkenes.
-
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.
-
Relevance: Guidelines for risk assessment of novel fluorinated intermediates.
-
Sources
A Strategic Guide to Personal Protective Equipment for Handling (1E)-3,3-difluoro-1-nitroprop-1-ene
As researchers and drug development professionals, our work inherently involves navigating the frontiers of chemical synthesis, often requiring the handling of novel molecules with limited safety data. (1E)-3,3-difluoro-1-nitroprop-1-ene is one such compound. In the absence of a specific Safety Data Sheet (SDS), a thorough understanding of its constituent functional groups is paramount to establishing a robust safety protocol. This guide provides an in-depth analysis of the potential hazards and outlines a comprehensive personal protective equipment (PPE) strategy to ensure the highest level of safety in the laboratory.
Hazard Analysis: Deconstructing the Molecule
The key to safely handling this compound lies in recognizing the reactivity conferred by its two primary functional moieties: the nitroalkene system and the gem-difluoroalkene group.
-
Nitroalkenes as Potent Electrophiles: The nitro group is strongly electron-withdrawing, rendering the carbon-carbon double bond highly electrophilic. This makes nitroalkenes susceptible to addition reactions by nucleophiles. In a biological context, this reactivity can lead to the alkylation of crucial biomolecules, suggesting potential toxicity. Furthermore, many conjugated nitroalkenes are known lachrymatory agents, causing severe irritation to the eyes and respiratory tract[1].
-
The Influence of the Gem-Difluoro Group: The two fluorine atoms are powerful inductive electron-withdrawing groups, further intensifying the electrophilic nature of the double bond at the difluorinated carbon[2][3]. This enhanced reactivity is a critical consideration for handling. While the carbon-fluorine bond is generally stable, the potential for decomposition under certain conditions to release hazardous byproducts cannot be overlooked.
-
Thermal Stability of Nitro Compounds: Organic compounds containing nitro groups possess inherent thermal instability. They can undergo exothermic decomposition, and in some cases, this can be autocatalytic, leading to a runaway reaction[4][5][6]. Studies have shown that the decomposition energy for many nitroalkanes is significant, highlighting a potential hazard during storage and handling, especially at elevated temperatures or in the presence of contaminants[7][8].
Given this analysis, this compound should be treated as a highly reactive, potentially toxic, lachrymatory, and thermally sensitive compound.
Engineering Controls: The First Line of Defense
Before any PPE is considered, primary engineering controls must be in place. All handling of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors and to contain any potential spills[9]. The work area should be well-ventilated and kept away from heat, sparks, and open flames[10][11].
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE ensemble is mandatory for the safe handling of this compound. The following table summarizes the recommended PPE, and the subsequent sections provide detailed justifications and protocols.
| Body Part | Recommended PPE | Specifications & Rationale |
| Hands | Double Gloving System: - Inner: Nitrile gloves - Outer: Neoprene or other heavy-duty chemical-resistant gloves | Rationale: Provides layered protection. Nitrile offers good dexterity and splash protection, while the outer glove provides robust defense against this highly reactive electrophile. Inspect gloves for any signs of degradation or punctures before each use[12][13]. |
| Eyes & Face | Chemical Splash Goggles and a full Face Shield | Rationale: Due to its likely lachrymatory nature and the potential for splashes of this corrosive material, both goggles and a face shield are required. Safety glasses are insufficient. Eye protection must meet ANSI Z87.1 standards[14][15]. |
| Body | Flame-Resistant (FR) Laboratory Coat | Rationale: Protects against chemical splashes and provides a degree of protection in the event of a fire, a known hazard with nitro compounds and flammable solvents. Synthetic clothing should be avoided[14][15]. |
| Feet | Closed-toe, chemical-resistant shoes | Rationale: Protects feet from spills. Perforated shoes or sandals are not permitted in the laboratory[12][16]. |
| Respiratory | As needed, based on risk assessment | Rationale: While all work should be in a fume hood, a risk assessment may indicate the need for a respirator (e.g., during large-scale operations or spill cleanup). A full-face air-purifying respirator with an appropriate chemical cartridge would be a minimum[13][17]. |
Step-by-Step Protocols for PPE and Handling
Adherence to strict protocols is crucial for minimizing exposure and ensuring safety.
PPE Donning and Doffing Workflow
The following diagram outlines the logical flow for donning and doffing PPE to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing[11][18]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[18]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[11].
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water and seek immediate medical attention[18].
-
Spill: Evacuate the area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a designated, labeled hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
This compound is a halogenated and nitrated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container[19][20]. Do not mix with non-halogenated waste[19].
-
Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure cap[19].
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms[19].
-
Final Disposal: The standard and recommended method for disposal is high-temperature incineration by a licensed hazardous waste disposal contractor[19][21]. This ensures the complete destruction of the toxic organic molecule[19].
The following diagram illustrates the decision-making process for handling and disposal.
Caption: Decision workflow for handling and disposal of the compound.
By implementing this comprehensive safety framework, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all regulations.
References
- Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
- Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities.
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- Thermal Stability Characteristics of Nitroarom
- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
- Thermal Hazard Analysis of Nitroarom
- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM.
- Flame Resistant PPE. Department of Chemistry and Biochemistry.
- Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth.
- SAFETY D
- SAFETY D
- Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
- Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Caluanie Muelear Oxidize.
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. EPA.
- Fluorine-Retentive Strategies for the Functionaliz
- Halogenated Organic Liquids - Standard Oper
- Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylen
- Chemical Safety. Environmental Health and Safety - Missouri S&T.
- SAFETY D
- Difference in effect between Chlorine and Mustard gases? Reddit.
- Personal Protective Equipment (PPE). CHEMM.
Sources
- 1. reddit.com [reddit.com]
- 2. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 14. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 15. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 16. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
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- 21. iwaste.epa.gov [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
